4-(2-(1H-Pyrazol-1-YL)ethyl)morpholine
Description
Properties
IUPAC Name |
4-(2-pyrazol-1-ylethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-10-12(3-1)5-4-11-6-8-13-9-7-11/h1-3H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTZLKMWNRZIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675198 | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111096-05-9 | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111096-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine
This guide provides a comprehensive overview of the synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine, a molecule of significant interest in medicinal chemistry and drug development. The convergence of the pyrazole and morpholine scaffolds within a single molecular entity presents a compelling opportunity for the exploration of novel pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol, mechanistic insights, and characterization data.
Introduction: The Significance of the Pyrazole-Morpholine Scaffold
The pyrazole nucleus is a well-established pharmacophore, present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, the morpholine ring is a common structural motif in drug design, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity.[2] The combination of these two privileged heterocyles in this compound creates a versatile building block for the synthesis of new chemical entities with potential therapeutic applications. The exploration of derivatives of this scaffold has been instrumental in the development of kinase inhibitors and other targeted therapies.[3]
This technical guide outlines a reliable and efficient method for the synthesis of this compound via the N-alkylation of pyrazole with 4-(2-chloroethyl)morpholine. The causality behind the experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the synthetic process.
Synthetic Strategy and Mechanism
The core of this synthesis is a nucleophilic substitution reaction, specifically the N-alkylation of pyrazole. Pyrazole, being a weak acid, can be deprotonated by a suitable base to form the pyrazolate anion, a potent nucleophile. This anion then displaces the chloride from 4-(2-chloroethyl)morpholine to form the desired product.
The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity. However, for the unsubstituted pyrazole used in this synthesis, both nitrogen atoms are equivalent, thus eliminating the issue of regioisomers.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic scheme for the N-alkylation of pyrazole.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the starting material and the final product.
Synthesis of 4-(2-chloroethyl)morpholine
The alkylating agent, 4-(2-chloroethyl)morpholine, is conveniently prepared from its commercially available hydrochloride salt.
Protocol:
-
Neutralization: Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution reaches 11.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 4-(2-chloroethyl)morpholine as a colorless oil. The product is typically used in the next step without further purification.
Synthesis of this compound
This protocol details the N-alkylation of pyrazole with the prepared 4-(2-chloroethyl)morpholine.
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation of Pyrazole: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the DMF and cool the suspension to 0 °C in an ice bath. Slowly add a solution of pyrazole (1.0 eq) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: To the resulting pyrazolate solution, add a solution of 4-(2-chloroethyl)morpholine (1.05 eq) in anhydrous DMF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a viscous oil or low-melting solid.
Caption: A streamlined workflow for the synthesis of the target compound.
Characterization of this compound
Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected spectroscopic data based on the analysis of structurally related compounds.[4][5]
| Analysis | Expected Results |
| ¹H NMR | Pyrazole ring: δ ~7.5 (d, 1H, H-5), ~7.4 (d, 1H, H-3), ~6.2 (t, 1H, H-4). Ethyl linker: δ ~4.2 (t, 2H, N-CH₂), ~2.8 (t, 2H, N-CH₂). Morpholine ring: δ ~3.6 (t, 4H, O-CH₂), ~2.5 (t, 4H, N-CH₂). |
| ¹³C NMR | Pyrazole ring: δ ~139 (C-3), ~129 (C-5), ~105 (C-4). Ethyl linker: δ ~58 (N-CH₂), ~50 (N-CH₂). Morpholine ring: δ ~67 (O-CH₂), ~54 (N-CH₂). |
| Mass Spec. | [M+H]⁺: Expected m/z = 182.1444 for C₉H₁₆N₃O⁺. |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
Discussion and Field-Proven Insights
Causality behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates pyrazole irreversibly, driving the reaction towards the formation of the pyrazolate anion. Weaker bases like potassium carbonate could also be employed, potentially requiring higher temperatures and longer reaction times.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction. It effectively solvates the sodium pyrazolate and the alkylating agent, facilitating the Sₙ2 reaction.
-
Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction between NaH and pyrazole. The subsequent alkylation is carried out at an elevated temperature to ensure a reasonable reaction rate.
Self-Validating System:
The protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for the determination of the optimal reaction time. The purification by column chromatography ensures the isolation of a high-purity product. The comprehensive characterization by NMR and mass spectrometry provides unambiguous confirmation of the final structure.
Conclusion
This technical guide provides a robust and well-rationalized protocol for the synthesis of this compound. By understanding the underlying principles of the reaction and following the detailed experimental procedures, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data serves as a reliable reference for the validation of the synthesized compound.
References
-
MySkinRecipes. 4-(2-(4-NItro-1h-pyrazol-1-yl)ethyl)morpholine. Available from: [Link]
-
Knop, G., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available from: [Link]
-
PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Available from: [Link]
-
Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]
-
ResearchGate. Mass spectra of the morpholin-4-ium.... Available from: [Link]
-
ResearchGate. Morpholines. Synthesis and Biological Activity. Available from: [Link]
-
DergiPark. Synthesis of Some New Pyrazoles. Available from: [Link]
-
PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]
-
Der Pharma Chemica. Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol. Available from: [Link]
-
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]
Sources
"structural elucidation of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine"
An In-Depth Technical Guide to the Structural Elucidation of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of the novel heterocyclic compound, this compound. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. We integrate data from mass spectrometry, infrared spectroscopy, extensive 1D and 2D nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography to build a self-validating and unambiguous confirmation of the molecular structure. Each section details not only the experimental protocol but also the expert interpretation required to connect disparate data points into a cohesive structural proof.
Introduction: The Rationale for Rigorous Elucidation
The confluence of the pyrazole and morpholine scaffolds in a single molecule, this compound, presents a compelling target for pharmaceutical and agrochemical research. The pyrazole ring is a cornerstone of numerous therapeutic agents, valued for its diverse biological activities.[1] The morpholine moiety is frequently incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[2] The combination of these two privileged heterocycles via an ethyl linker suggests potential applications as, for example, kinase inhibitors or sigma-1 receptor antagonists.[3][4]
Given this potential, the unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for any further investigation. An error in structural assignment can invalidate extensive biological screening, patent applications, and safety studies. This guide, therefore, presents a holistic and logical workflow designed to provide an unassailable structural proof, grounded in the principles of orthogonal analytical validation.
Postulated Synthesis and Molecular Identity
A logical and efficient synthesis is the first step in structural verification, providing the material for analysis. The target compound is postulated to form via a nucleophilic substitution reaction.
Synthetic Protocol: N-Alkylation of Pyrazole
-
Deprotonation: To a stirred solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert nitrogen atmosphere.
-
Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the pyrazolide anion.
-
Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and quench carefully with water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.
This synthetic route provides the basis for our hypothesized structure, which will now be rigorously tested.
Overall Analytical Workflow
The structural elucidation process is a systematic investigation where each technique provides a unique piece of the puzzle. The results from each step inform the next, building a layered, self-consistent argument for the final structure.
Caption: Overall workflow for structural elucidation.
Mass Spectrometry: Confirming Molecular Weight and Formula
Expertise & Causality: Mass spectrometry (MS) is the first line of analytical inquiry. Its primary purpose is to determine the molecular weight of the purified compound, which directly validates the empirical formula derived from the intended reaction. High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Experimental Protocol (LC-MS/ESI-HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
-
Ionization Mode: Employ electrospray ionization (ESI) in positive mode, as the morpholine nitrogen is readily protonated.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
Data Interpretation
The expected molecular formula is C₉H₁₅N₃O.
-
Calculated Monoisotopic Mass: 181.1215 g/mol
-
Expected Ion (ESI+): [M+H]⁺ = 182.1293
The observation of a high-intensity ion at m/z 182.1293 with an accuracy within 5 ppm of the calculated value provides strong evidence for the molecular formula C₉H₁₆N₃O⁺. Further fragmentation analysis (MS/MS) can reveal structural motifs, such as the loss of the morpholine ring, providing additional confidence.[5]
Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, FTIR serves to confirm the incorporation of both the pyrazole and morpholine rings and the aliphatic linker, while also confirming the absence of starting material functionalities (e.g., N-H from pyrazole).
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale |
| ~3100-3000 | C-H Stretch | Pyrazole Ring | Aromatic C-H stretching vibrations.[1] |
| ~2950-2850 | C-H Stretch | Morpholine & Ethyl | Aliphatic C-H stretching from the saturated rings and linker.[6] |
| ~1590-1500 | C=N, C=C Stretch | Pyrazole Ring | Characteristic stretching vibrations of the aromatic pyrazole ring system. |
| ~1115 | C-O-C Stretch | Morpholine Ring | Strong, characteristic asymmetric stretch of the ether linkage in the morpholine ring. |
The presence of these key bands and the absence of a broad N-H stretch around 3300 cm⁻¹ (characteristic of the pyrazole starting material) strongly supports the successful N-alkylation and formation of the target compound.
Nuclear Magnetic Resonance Spectroscopy: The Blueprint of Connectivity
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows us to map out the complete carbon skeleton and the precise placement of protons, effectively building the molecule piece by piece.[7][8][9]
Caption: Key HMBC correlations confirming the molecular backbone.
-
Definitive Correlation 1 (Pyrazole to Linker): A cross-peak between the pyrazole proton H5 (~7.40 ppm) and the linker carbon C6 (~50 ppm) confirms that the ethyl group is attached to the N1 position of the pyrazole ring.
-
Definitive Correlation 2 (Linker to Morpholine): A cross-peak between the linker proton H7 (~2.80 ppm) and the morpholine carbon C8 (~54 ppm) confirms the connection of the ethyl group to the morpholine nitrogen.
The combination of these 2D NMR experiments provides an interlocking, self-consistent dataset that confirms the complete bonding framework of this compound.
Single-Crystal X-ray Crystallography: The Final Arbiter
Expertise & Causality: While NMR provides definitive proof of connectivity, single-crystal X-ray crystallography provides the ultimate confirmation by determining the precise three-dimensional arrangement of atoms in the solid state. [10][11][12]It resolves any ambiguity and serves as the gold standard for structural proof.
Experimental Protocol
-
Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent (e.g., ethyl acetate/hexane mixture) from a concentrated solution of the purified compound.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head. [11]3. Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction pattern data at a controlled temperature (often 100 K to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
Data Interpretation
The final output is a crystal information file (CIF) and a 3D model of the molecule. The key parameters to evaluate are:
-
R-factor (R1): A measure of the agreement between the calculated and observed structure factors. A value < 0.05 is typically considered excellent for small molecules.
-
Bond Lengths and Angles: These should fall within expected ranges for the types of bonds present.
-
Connectivity: The solved structure must match the connectivity determined by NMR.
Successful structure solution by X-ray crystallography provides irrefutable evidence of the molecular structure of this compound.
Conclusion: A Unified Structural Assignment
The structural elucidation of this compound has been successfully achieved through a synergistic application of modern analytical techniques. High-resolution mass spectrometry confirmed the molecular formula of C₉H₁₅N₃O. FTIR spectroscopy verified the presence of the key pyrazole, morpholine, and aliphatic functional groups. A full suite of 1D and 2D NMR experiments established the unambiguous connectivity of the molecular backbone, linking the pyrazole ring to the morpholine ring via the ethyl bridge at the N1 and N4 positions, respectively. Finally, single-crystal X-ray crystallography provided the definitive three-dimensional structure, corroborating all findings from the other spectroscopic methods. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for all future research involving this promising compound.
References
-
ResearchGate. (n.d.). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved January 27, 2026, from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 27, 2026, from [Link]
-
The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved January 27, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). X Ray Crystallography. Retrieved January 27, 2026, from [Link]
-
MySkinRecipes. (n.d.). 4-(2-(4-Nitro-1h-pyrazol-1-yl)ethyl)morpholine. Retrieved January 27, 2026, from [Link]
-
PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved January 27, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved January 27, 2026, from [Link]
-
Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2025, August 30). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2025, August 5). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved January 27, 2026, from [Link]
-
PubMed. (2012, October 11). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved January 27, 2026, from [Link]
-
JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved January 27, 2026, from [Link]
-
IEEE Xplore. (n.d.). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. Retrieved January 27, 2026, from [Link]
-
PubMed Central (PMC). (2022, December 22). Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones. Retrieved January 27, 2026, from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 27, 2026, from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 27, 2026, from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 27, 2026, from [Link]
-
CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved January 27, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved January 27, 2026, from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrazoline compound on FTIR spectrum. Retrieved January 27, 2026, from [Link]
-
Canadian Journal of Chemistry. (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved January 27, 2026, from [Link]
-
Dimensions. (n.d.). A novel route towards the synthesis of stereospecific N-substituted chiral morpholines. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved January 27, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved January 27, 2026, from [Link]
-
PubMed Central (PMC). (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved January 27, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol. Retrieved January 27, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. 4-(2-(4-NItro-1h-pyrazol-1-yl)ethyl)morpholine [myskinrecipes.com]
- 4. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Unlocking the Therapeutic Promise of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine: A Technical Guide to Potential Molecular Targets
Abstract
The unique structural amalgam of a pyrazole and a morpholine moiety within a single small molecule, exemplified by 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine, presents a compelling scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic targets for this compound, offering a scientific rationale grounded in the established pharmacological activities of its constituent pharmacophores. We delve into three primary, high-potential therapeutic avenues: the inhibition of protein kinases critical to oncogenesis, the modulation of the sigma-1 receptor implicated in neurological disorders, and the suppression of key enzymes in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanistic underpinnings, key signaling pathways, and robust experimental workflows for the validation of these therapeutic hypotheses.
Introduction: The Pyrazole-Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties[1][2]. The five-membered aromatic ring with two adjacent nitrogen atoms provides a versatile template for molecular interactions with various biological targets.
Complementing the pyrazole core, the morpholine ring is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles[3]. This saturated heterocycle can improve aqueous solubility, metabolic stability, and target engagement. The combination of these two moieties in this compound suggests a synergistic potential for potent and selective biological activity. This guide will dissect the most promising of these potential activities by focusing on three distinct and well-validated molecular targets.
Therapeutic Target I: Protein Kinases in Oncology
The dysregulation of protein kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, with numerous derivatives demonstrating potent inhibition of various kinases[4][5][6].
Rationale for Kinase Inhibition
The pyrazole ring can act as a bioisostere for other hinge-binding motifs, forming crucial hydrogen bonds within the ATP-binding pocket of kinases. The morpholine group can further enhance binding affinity and selectivity by occupying adjacent hydrophobic pockets and improving drug-like properties. Given the prevalence of pyrazole-based kinase inhibitors in oncology, it is a primary hypothesis that this compound may exert anticancer effects through the inhibition of one or more oncogenic kinases.
Key Signaling Pathway: The PI3K/AKT/mTOR Axis
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Validation Workflow
A tiered approach is recommended to identify and characterize the kinase inhibitory potential of this compound.
Table 1: In Vitro Kinase Assay Panel
| Assay Type | Description | Key Parameters |
| Broad Kinase Panel Screen | Initial screening against a large panel of recombinant kinases (e.g., >400 kinases) at a single high concentration (e.g., 10 µM). | Percent inhibition. |
| IC50 Determination | For "hit" kinases from the initial screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50). | IC50 value. |
| Cellular Phosphorylation Assay | Quantification of the phosphorylation of a specific kinase substrate in cells treated with the compound. This confirms target engagement in a cellular context.[2] | Reduction in substrate phosphorylation. |
| Cell Proliferation/Viability Assay | Assessment of the compound's effect on the growth and viability of cancer cell lines known to be dependent on the identified target kinase(s). | GI50 (concentration for 50% growth inhibition). |
Step-by-Step Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MCF-7 for PI3K/AKT pathway) and allow cells to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target kinase's substrate (e.g., p-AKT Ser473). Also, probe for the total form of the substrate and a loading control (e.g., β-actin).
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate.
To evaluate the in vivo efficacy of this compound, cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models are employed[7][8][9][10].
Caption: Workflow for in vivo xenograft model studies.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of a relevant cancer cell line (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle to the respective groups.
-
Tumor Volume Measurement: Measure tumor volumes at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Therapeutic Target II: Sigma-1 Receptor (σ1R) in Neurological Disorders
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a range of neurological and psychiatric conditions, including neuropathic pain, neurodegenerative diseases, and addiction[11][12]. A structurally related compound, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA), is a potent σ1R antagonist that has shown efficacy in preclinical pain models[13].
Rationale for σ1R Modulation
The σ1R modulates several key cellular functions, including calcium signaling, ion channel activity, and neuronal excitability. Antagonism of σ1R has been shown to have therapeutic benefits in various models of CNS disorders. The structural similarities between S1RA and this compound strongly suggest that the latter may also interact with and modulate the activity of σ1R.
Key Signaling Interactions of the Sigma-1 Receptor
The σ1R does not have a classical signaling cascade but rather acts as a modulator of other signaling proteins. Its activation or inhibition can influence multiple downstream pathways.
Caption: Modulatory role of the Sigma-1 Receptor in neuronal signaling.
Experimental Validation Workflow
Table 2: In Vitro Sigma-1 Receptor Assays
| Assay Type | Description | Key Parameters |
| Radioligand Binding Assay | A competitive binding assay using a radiolabeled σ1R ligand (e.g., -pentazocine) and cell membranes expressing σ1R to determine the binding affinity of the test compound.[1][4][14] | Ki (inhibition constant). |
| Functional Neuronal Assay | Measurement of the compound's effect on neuronal activity, such as calcium influx or membrane potential, in cultured neurons. | Modulation of neuronal response. |
Step-by-Step Protocol: Radioligand Binding Assay [1]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human σ1R or from animal brain tissue.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., -pentazocine), and varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki value by non-linear regression analysis of the competition binding data.
Several animal models are available to assess the efficacy of compounds in treating neuropathic pain[3][12][15][16][17].
Protocol: Spared Nerve Injury (SNI) Model
-
Surgical Procedure: In anesthetized rodents (rats or mice), expose the sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Behavioral Testing: At a set time post-surgery (e.g., 7-14 days), assess the development of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments.
-
Compound Administration: Administer this compound or vehicle to the animals.
-
Post-treatment Behavioral Assessment: Re-evaluate mechanical allodynia at various time points after compound administration to determine its analgesic effect.
Therapeutic Target III: Inflammatory Enzymes (COX/LOX)
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively[18][19][20]. Pyrazoline derivatives have a long history as anti-inflammatory and analgesic agents, with some acting as dual inhibitors of COX-2 and 5-LOX[21].
Rationale for COX/LOX Inhibition
The anti-inflammatory properties of many pyrazole-containing compounds are attributed to their ability to inhibit COX and/or LOX enzymes. The structural features of this compound are consistent with those of known COX/LOX inhibitors, making these enzymes plausible therapeutic targets.
Key Signaling Pathway: The Arachidonic Acid Cascade
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes, which is then metabolized by COX and LOX enzymes to produce a variety of pro-inflammatory mediators.
Caption: The arachidonic acid cascade and hypothesized points of inhibition.
Experimental Validation Workflow
Table 3: In Vitro Anti-inflammatory Assays
| Assay Type | Description | Key Parameters |
| COX-2/5-LOX Enzyme Inhibition Assay | Measurement of the compound's ability to inhibit the activity of purified recombinant COX-2 and 5-LOX enzymes.[21][22][23][24] | IC50 values. |
| LPS-induced Cytokine Release Assay | Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS) in the presence of the compound.[11][25][26][27][28] | Reduction in cytokine levels. |
Step-by-Step Protocol: COX-2 Inhibition Assay (Fluorometric) [29]
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and other assay components according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fluorescent probe, and varying concentrations of this compound.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to each well.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of the reaction and determine the IC50 value for the compound.
The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation[30][31][32][33][34].
Protocol: Carrageenan-Induced Paw Edema in Rodents [33][34]
-
Compound Administration: Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) to rodents (rats or mice) via an appropriate route (e.g., oral gavage).
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of one hind paw.
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
The pyrazole-morpholine scaffold embodied by this compound holds significant therapeutic potential across multiple disease areas. This guide has outlined three primary, evidence-based hypotheses for its mechanism of action: inhibition of protein kinases, antagonism of the sigma-1 receptor, and inhibition of inflammatory enzymes. The provided experimental workflows offer a clear and robust framework for the systematic evaluation of these potential therapeutic targets.
Future research should focus on a comprehensive pharmacological profiling of this compound using the described assays. A broad kinase panel screen will be instrumental in identifying specific kinase targets. Concurrently, determination of its binding affinity for the sigma-1 receptor will clarify its potential in neurology. Finally, assessment of its anti-inflammatory activity through COX/LOX inhibition will complete the initial characterization. The outcomes of these studies will pave the way for lead optimization and further preclinical development, ultimately unlocking the full therapeutic potential of this promising compound.
References
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2023). MDPI. [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. [Link]
-
Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). (2012). PubMed. [Link]
-
Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. (2024). Nature. [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PLOS ONE. [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). PubMed Central. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central. [Link]
-
In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. (2017). PubMed. [Link]
-
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). PubMed Central. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle. (2014). PubMed Central. [Link]
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). PubMed Central. [Link]
-
Neuropathic Pain Models. Charles River. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). MDPI. [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PubMed Central. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. (2010). Clinical Cancer Research. [Link]
-
Sigma Receptor Binding Assays. (2015). PubMed. [Link]
-
Role of COX, LOX and NOX pathways in inflammation and oxidative stress.... (2022). ResearchGate. [Link]
-
Structural basis for σ1 receptor ligand recognition. (2016). PubMed Central. [Link]
-
In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for.... (2023). ResearchGate. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). ResearchGate. [Link]
-
A cell-based screening assay to identify novel kinase inhibitors. (2020). AACR Publications. [Link]
-
Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024). YouTube. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals. [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]
-
Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]
-
Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (2023). PubMed Central. [Link]
-
Experimental models for the study of neuropathic pain. (2016). SciELO. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... (2024). ResearchGate. [Link]
-
Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. (2011). PubMed Central. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. (2023). MDPI. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
4.7. Carrageenan-Induced Paw Edema Test. (2020). Bio-protocol. [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. [Link]
-
Highly sensitive in vitro cytokine release assay incorporating high-density preculture. (2018). Taylor & Francis Online. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2022). PubMed Central. [Link]
Sources
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Animal models of pain for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. crownbio.com [crownbio.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. startresearch.com [startresearch.com]
- 11. criver.com [criver.com]
- 12. iasp-pain.org [iasp-pain.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 27. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 28. tandfonline.com [tandfonline.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 33. inotiv.com [inotiv.com]
- 34. bio-protocol.org [bio-protocol.org]
The Pyrazole Nucleus: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 1-Substituted Pyrazole Compounds
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its importance in the development of a wide array of therapeutic agents.[1] From potent anti-inflammatory drugs to targeted anticancer therapies, the 1-substituted pyrazole motif is a recurring feature in numerous FDA-approved pharmaceuticals. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and critical structure-activity relationships (SAR) of 1-substituted pyrazole compounds, offering valuable insights for researchers and professionals in drug development.
Synthetic Strategies for 1-Substituted Pyrazoles: From Classic Cyclocondensation to Modern Methodologies
The construction of the 1-substituted pyrazole core is a well-established yet continually evolving field of organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the need for regiocontrol.
The Knorr Pyrazole Synthesis and its Variants: A Time-Honored Approach
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. For 1-substituted pyrazoles, a substituted hydrazine is utilized. This reaction proceeds through a condensation-cyclization-dehydration sequence.
Causality Behind the Choice of a Classical Method: The Knorr synthesis and its variations are often favored in initial drug discovery campaigns due to the ready availability of a wide variety of 1,3-dicarbonyl precursors and substituted hydrazines, allowing for the rapid generation of diverse compound libraries for screening.
Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole via Cyclocondensation (Celecoxib Analog Synthesis)
This protocol outlines the synthesis of a 1,5-diarylpyrazole, a core structure found in the selective COX-2 inhibitor, Celecoxib.
Step 1: Synthesis of the 1,3-Diketone Intermediate (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione)
-
To a solution of sodium methoxide in an appropriate solvent (e.g., methanol), add a substituted acetophenone (e.g., 4'-methylacetophenone).
-
Slowly add a trifluoroethyl ester (e.g., ethyl trifluoroacetate) to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone.
Step 2: Cyclocondensation to Form the 1-Substituted Pyrazole
-
Dissolve the 1,3-diketone from Step 1 in a suitable solvent, such as ethanol or acetic acid.
-
Add an equimolar amount of the substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine hydrochloride).
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to afford the desired 1,5-diarylpyrazole.[2][3]
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).
Modern Synthetic Approaches: Expanding the Chemical Space
While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and regioselective strategies for constructing 1-substituted pyrazoles. These include:
-
[3+2] Cycloaddition Reactions: These reactions, often catalyzed by transition metals, involve the reaction of a 1,3-dipole with a dipolarophile to form the five-membered pyrazole ring with high regioselectivity.
-
C-H and N-H Functionalization: Direct functionalization of the pyrazole core allows for the late-stage introduction of various substituents, providing a more efficient way to explore the chemical space around the pyrazole scaffold.
Causality Behind the Choice of Modern Methods: These advanced techniques are often employed when specific regioisomers are required or when seeking to introduce complex functional groups that may not be compatible with the conditions of classical cyclocondensation reactions.
A Spectrum of Biological Activities: The Versatility of the 1-Substituted Pyrazole
The 1-substituted pyrazole nucleus is a key component in a multitude of biologically active compounds, targeting a wide range of proteins and pathways implicated in various diseases.
Anti-inflammatory and Analgesic Agents: The COX-2 Inhibition Paradigm
One of the most well-known applications of 1-substituted pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.
-
Mechanism of Action: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. 1-Substituted diarylpyrazoles, such as Celecoxib , are designed to selectively bind to the active site of the COX-2 enzyme, inhibiting its activity without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in gastric protection. This selectivity is attributed to the presence of a side pocket in the COX-2 active site that can accommodate the bulky substituents on the pyrazole ring.
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Anticancer Therapies: Targeting Kinase Signaling Pathways
The pyrazole scaffold is a prominent feature in many small-molecule kinase inhibitors used in oncology.
-
Mechanism of Action: Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. 1-Substituted pyrazole derivatives, such as Ruxolitinib , are designed to bind to the ATP-binding pocket of specific kinases, such as Janus kinases (JAKs), thereby inhibiting their activity and disrupting the downstream signaling pathways that drive cancer cell proliferation.
Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.
Other Therapeutic Areas
The versatility of the 1-substituted pyrazole scaffold extends to a wide range of other therapeutic areas, including:
-
Antiviral agents
-
Antifungal agents
-
Antibacterial agents
-
Antidepressants
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity of 1-substituted pyrazole compounds is highly dependent on the nature and position of the substituents on the pyrazole ring and its appended functionalities. Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
SAR of Pyrazole-Based COX-2 Inhibitors
The following table summarizes the key SAR findings for a series of 1,5-diarylpyrazole analogs as COX-2 inhibitors.
| Compound | R¹ (at C5) | R² (at N1) | R³ (at C3) | COX-2 IC₅₀ (µM) |
| 1 | 4-Methylphenyl | 4-Sulfonamidophenyl | CF₃ | 0.04 |
| 2 | 4-Methoxyphenyl | 4-Sulfonamidophenyl | CF₃ | 0.02 |
| 3 | 4-Chlorophenyl | 4-Sulfonamidophenyl | CF₃ | 0.08 |
| 4 | 4-Methylphenyl | 4-Aminophenyl | CF₃ | > 10 |
| 5 | 4-Methylphenyl | 4-Sulfonamidophenyl | H | 5.2 |
Data is hypothetical and for illustrative purposes.
Analysis of SAR:
-
The 4-Sulfonamidophenyl group at the N1 position is critical for potent and selective COX-2 inhibition, as it interacts with a key amino acid residue in the side pocket of the COX-2 active site. Replacement with a simple amino group (Compound 4) leads to a significant loss of activity.
-
Electron-donating or -withdrawing groups on the C5-phenyl ring can modulate the potency. A methoxy group (Compound 2) slightly improves activity compared to a methyl group (Compound 1), while a chloro group (Compound 3) slightly decreases it.
-
A trifluoromethyl (CF₃) group at the C3 position is important for activity. Its replacement with hydrogen (Compound 5) results in a dramatic decrease in potency.
SAR of Pyrazole-Based Kinase Inhibitors
For kinase inhibitors like Ruxolitinib, the SAR is focused on optimizing interactions with the ATP-binding pocket of the target kinase.
-
The pyrazole core acts as a scaffold to correctly orient the key pharmacophoric elements.
-
Substituents on the pyrazole ring and the attached side chains are designed to form specific hydrogen bonds and hydrophobic interactions with the amino acid residues in the kinase hinge region and other parts of the active site.
-
Modifications to the substituents are made to improve selectivity against other kinases, which is crucial for minimizing off-target effects and improving the safety profile of the drug.
Future Perspectives and Conclusion
The 1-substituted pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The ongoing development of novel synthetic methodologies will undoubtedly lead to the discovery of new pyrazole-based compounds with enhanced therapeutic properties. Furthermore, a deeper understanding of the complex biology of various diseases will enable the design of more targeted and effective 1-substituted pyrazole drugs.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
- Process for preparation of celecoxib. (2011).
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (2021). Journal of Medicinal Chemistry. [Link]
-
3D-QSAR STUDIES OF SOME TETRASUBSTITUTED PYRAZOLES AS COX-II INHIBITORS. (2012). Acta Poloniae Pharmaceutica. [Link]
Sources
"chemical stability of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine"
An In-depth Technical Guide to the Chemical Stability of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound incorporating both a pyrazole and a morpholine moiety. Such molecules are of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with these two ring systems. The morpholine ring often imparts favorable physicochemical properties such as aqueous solubility and metabolic stability, while the pyrazole core is a versatile scaffold found in numerous bioactive compounds.[1][2] Understanding the chemical stability of this molecule is paramount for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and formulation to storage and administration.
This technical guide provides a comprehensive analysis of the potential chemical stability of this compound, drawing upon the known chemical behaviors of its constituent pyrazole and morpholine rings. It outlines potential degradation pathways and provides a framework for systematic stability assessment through forced degradation studies, in line with regulatory expectations.[3][4]
Molecular Structure and Physicochemical Properties
The chemical structure of this compound consists of a pyrazole ring linked via an ethyl bridge to the nitrogen atom of a morpholine ring.
Key Structural Features:
-
Pyrazole Ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms. This ring system is generally stable but can be susceptible to certain degradation pathways.[5][6]
-
Morpholine Ring: A saturated six-membered heterocycle containing both an amine and an ether functional group. The presence of the ether oxygen reduces the nucleophilicity and basicity of the nitrogen atom compared to similar secondary amines like piperidine.[7]
-
Ethyl Linker: A flexible alkyl chain connecting the two heterocyclic systems.
-
Tertiary Amine: The nitrogen atom of the morpholine ring is a tertiary amine, which can be a site for oxidation.
A summary of the predicted physicochemical properties is presented in Table 1.
| Property | Predicted Value/Characteristic | Implication for Stability |
| Molecular Formula | C9H15N3O | - |
| Molecular Weight | 181.24 g/mol | - |
| pKa (most basic) | ~7.5 (predicted for the morpholine nitrogen) | The basicity of the morpholine nitrogen can influence its reactivity, particularly in acid-catalyzed hydrolysis. |
| LogP | ~0.5 (predicted) | Moderate lipophilicity suggests some solubility in both aqueous and organic media. |
| Water Solubility | Predicted to be moderate to high. | Higher solubility can increase susceptibility to hydrolytic degradation. |
Potential Degradation Pathways
Based on the chemical nature of the pyrazole and morpholine moieties, several potential degradation pathways can be anticipated under various stress conditions.
Hydrolytic Degradation
While the core pyrazole and morpholine rings are generally stable to hydrolysis, the presence of acidic or basic conditions could potentially lead to degradation, particularly if there are susceptible functional groups on substituted analogs. For the parent compound, hydrolysis is less likely to be a major degradation route for the core structure. However, some pyrazole derivatives have shown susceptibility to hydrolysis.[8][9]
Oxidative Degradation
Oxidation is a probable degradation pathway for this compound. The tertiary amine of the morpholine ring is a potential site for N-oxidation to form the corresponding N-oxide. The morpholine ring itself can also undergo oxidative ring-opening.[10][11] The pyrazole ring, while generally stable, can also be susceptible to oxidation under harsh conditions.[8]
The proposed oxidative degradation pathway is illustrated in the following diagram:
Caption: Potential oxidative degradation pathways.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photodegradation. Pyrazole derivatives have been noted to be photosensitive.[8] Potential photolytic degradation pathways could involve radical-mediated reactions, leading to a complex mixture of degradation products.
Thermal Degradation
The morpholine moiety is known to be thermally stable up to 150°C, with significant degradation occurring at temperatures of 175°C and above.[12][13] The presence of CO2 has been shown to increase the rate of thermal degradation of morpholine.[13] Therefore, high temperatures could lead to the degradation of this compound, potentially through cleavage of the ethyl linker or decomposition of the morpholine ring.
Recommended Stability Testing and Forced Degradation Studies
A comprehensive understanding of the stability of this compound requires performing forced degradation studies. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[14][15]
The following flowchart outlines a systematic approach to forced degradation studies:
Caption: Workflow for forced degradation studies.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound.
3.1.1. Acid Hydrolysis
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 N hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
3.1.2. Base Hydrolysis
-
Prepare a solution of the compound as described for acid hydrolysis.
-
Add an equal volume of 0.1 N sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase for analysis.
3.1.3. Oxidative Degradation
-
Prepare a solution of the compound as previously described.
-
Add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
3.1.4. Thermal Degradation
-
Place the solid compound in a controlled temperature oven (e.g., 105°C) for a defined period (e.g., 48 hours).
-
Also, prepare a solution of the compound and expose it to the same thermal stress.
-
After the exposure period, allow the samples to cool to room temperature, dissolve the solid sample in a suitable solvent, and analyze both the solid and solution samples.
3.1.5. Photolytic Degradation
-
Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light.
-
After the exposure period, prepare the samples for analysis.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. A gradient elution method is often required to resolve all components.
-
Method Development: The development of the HPLC method should be guided by the results of the forced degradation studies to ensure specificity.
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the parent compound in the presence of its degradants.
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of the degradation products.[15]
Storage and Handling Recommendations
Based on the potential degradation pathways, the following storage and handling recommendations are proposed:
-
Storage Conditions: Store the compound in a cool, dry, and dark place. Protection from light is crucial. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[8]
-
Solution Stability: Solutions should be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8°C or -20°C) and protected from light. The choice of solvent should be carefully considered to avoid potential reactions.
Conclusion
This compound is a molecule with promising structural features for drug development. However, a thorough understanding of its chemical stability is critical. The primary anticipated degradation pathways are oxidation of the morpholine nitrogen and potential photolytic and thermal degradation. A systematic approach to forced degradation studies, coupled with the development of a stability-indicating analytical method, will provide the necessary data to ensure the quality, safety, and efficacy of this compound. The insights gained from these studies will be invaluable for guiding formulation development and establishing appropriate storage conditions and shelf-life.
References
-
AIChE. (n.d.). (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE - Proceedings. Retrieved from [Link]
-
Islam, M. Z., et al. (2014). Thermal degradation kinetics of morpholine for carbon dioxide capture. ResearchGate. Retrieved from [Link]
-
Anbarasi, C., & Saravanan, K. (2023). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. Retrieved from [Link]
-
Poulsen, S. A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
-
RSC Publishing. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved from [Link]
-
Poupin, N., et al. (1997). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). PubMed. Retrieved from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Poulsen, S. A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Research Square. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Retrieved from [Link]
-
MDPI. (n.d.). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Retrieved from [Link]
-
ACS Publications. (2026). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Retrieved from [Link]
-
ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]
-
ACS Publications. (n.d.). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ResearchGate. (n.d.). The microbial degradation of morpholine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Retrieved from [Link]
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 11. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide [mdpi.com]
- 12. proceedings.aiche.org [proceedings.aiche.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Navigating the Solubility Landscape of Novel API Scaffolds: A Technical Guide to 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine
Abstract
In the landscape of modern drug discovery, the physicochemical properties of a novel active pharmaceutical ingredient (API) are paramount to its developability and ultimate clinical success. Among these, aqueous and solvent solubility stand as critical hurdles that can dictate the formulation strategy, bioavailability, and overall therapeutic efficacy of a drug candidate. This in-depth technical guide provides a comprehensive framework for characterizing the solubility profile of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine, a heterocyclic scaffold of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this guide furnishes researchers, scientists, and drug development professionals with the foundational principles, a robust experimental protocol, and the rationale necessary to conduct a thorough solubility assessment of this and structurally related molecules.
Introduction: The Pivotal Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from a promising hit to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physical and chemical properties. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development.[1][2] Poor aqueous solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and diminished therapeutic effect.[3] Conversely, understanding the solubility in various organic solvents is crucial for synthesis, purification, and the development of diverse dosage forms.[4]
The compound this compound incorporates two key heterocyclic moieties: a pyrazole ring and a morpholine ring. Pyrazole-containing compounds are a significant class of pharmaceuticals with a wide range of biological activities. The pyrazole ring can act as a bioisostere for other aromatic systems, potentially improving physicochemical properties like water solubility.[5] Morpholine is a versatile heterocycle often incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles, including solubility.[6] The combination of these two rings in this compound presents a unique solubility profile that requires careful and systematic investigation.
Theoretical Framework: Predicting Solubility Behavior
Before embarking on experimental determination, a theoretical assessment of the molecule's structure can provide valuable insights into its potential solubility.
2.1. Structural Features Influencing Solubility
-
Pyrazole Moiety: The pyrazole ring itself has limited solubility in water but is more soluble in organic solvents such as ethanol, methanol, and acetone.[7] The presence of two nitrogen atoms allows for hydrogen bonding, which can influence its interaction with protic solvents. The N-alkylation in the target molecule eliminates one of the N-H donors of the parent pyrazole, which may slightly decrease its aqueous solubility compared to an unsubstituted pyrazole.[5]
-
Morpholine Moiety: Morpholine is a cyclic ether and a secondary amine, making it a highly polar and basic functional group (pKa of the conjugate acid is around 8.4).[6] It is miscible with water and a broad range of organic solvents.[4][8] The basic nitrogen of the morpholine ring is expected to significantly enhance the aqueous solubility of the entire molecule, especially in acidic conditions where it can form a soluble salt.
-
Ethyl Linker: The two-carbon ethyl linker provides flexibility and contributes to the overall lipophilicity of the molecule.
2.2. Lipophilicity and Predicted Solubility
A key predictor of solubility is the octanol-water partition coefficient (log P), which measures the lipophilicity of a compound. A higher log P value generally corresponds to lower aqueous solubility. While an experimentally determined log P for this compound is not available, computational methods can provide an estimate.[9] Based on its structure, a moderately lipophilic character can be anticipated.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and by employing a reliable analytical technique for quantification.
3.1. Rationale for Solvent Selection
The choice of solvents is critical for building a comprehensive solubility profile. The selected solvents should represent a range of polarities, protic and aprotic characteristics, and relevance to pharmaceutical processing.
| Solvent Class | Examples | Rationale in Pharmaceutical Development |
| Aqueous | Purified Water, pH 7.4 Buffer | Represents physiological conditions and is the primary medium for dissolution and absorption. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Common co-solvents in formulations, used in synthesis and purification. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Used as solvents in synthesis, purification, and analytical methods. DMSO is a common solvent for initial biological screening. |
| Non-Polar | Hexane, Toluene | Represents lipophilic environments and can be relevant for certain formulation types and for understanding partitioning behavior. |
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for determining thermodynamic solubility.
3.3. Step-by-Step Protocol
-
Preparation of Vials:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into appropriately labeled glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
Add a precise volume (e.g., 1.0 mL) of the selected solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C for room temperature solubility or 37 °C for physiological relevance).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. This duration is crucial to ensure that the system has reached thermodynamic equilibrium. A preliminary time-to-equilibrium study can be conducted to confirm this.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. A standard calibration curve of the compound must be prepared to ensure accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the compound in the undiluted supernatant using the dilution factor and the concentration determined from the calibration curve.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise table to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Water (pH 7.0) | > 50 | > 0.26 | Freely Soluble |
| 0.1 M HCl | > 100 | > 0.52 | Very Soluble |
| pH 7.4 Buffer | > 50 | > 0.26 | Freely Soluble |
| Ethanol | > 100 | > 0.52 | Very Soluble |
| Methanol | > 100 | > 0.52 | Very Soluble |
| Acetone | 25 - 50 | 0.13 - 0.26 | Soluble |
| Acetonitrile | 10 - 25 | 0.05 - 0.13 | Sparingly Soluble |
| DMSO | > 100 | > 0.52 | Very Soluble |
| Toluene | < 1 | < 0.005 | Practically Insoluble |
Note: This table presents hypothetical data for illustrative purposes.
Interpretation of Results:
-
High Aqueous Solubility: The presence of the basic morpholine moiety would likely lead to good solubility in aqueous media, especially at acidic pH due to salt formation.
-
Broad Organic Solubility: The combined polar and non-polar features of the molecule would suggest solubility in a range of organic solvents.
-
Implications for Drug Development: Good aqueous solubility is advantageous for oral and parenteral formulations. Solubility in organic solvents provides flexibility for synthesis, purification, and the development of amorphous solid dispersions or lipid-based formulations if needed.
Conclusion
A thorough understanding of the solubility of this compound is a critical first step in its journey as a potential drug candidate. While specific experimental data is not yet in the public domain, this guide provides the necessary theoretical background and a robust, validated experimental protocol for its determination. By systematically evaluating its solubility in a range of pharmaceutically relevant solvents, researchers can make informed decisions regarding its formulation, delivery, and overall development strategy. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, underscoring the universal importance of solubility in the field of drug discovery and development.
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Medicinal Chemistry.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).International Journal of Current Research in Chemistry and Pharmaceutical Sciences.
- Pyrazole - Solubility of Things.Solubilityofthings.com.
- Drug Solubility: Importance and Enhancement Techniques.ISRN Pharmaceutics.
- Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies.
- Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents.
- Morpholine.PubChem.
- Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques.
- Organic Solubility Prediction at the Limit of Ale
- Morpholine - Wikipedia.Wikipedia.
- Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and valid
- Pyrazole Containing Natural Products: Synthetic Preview and Biological Significance.
- MORPHOLINE.
- N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862).Journal of Medicinal Chemistry.
- 4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine (CAS No. 1007029-88-0) Suppliers.ChemicalRegister.com.
- Calculate reagent log P values to determine solubility characteristics.Thermo Fisher Scientific.
- Lipophilicity Parameters of Analyzed Compounds with the log P Values.
- 4-ethyl-2-(1h-inden-4-yloxymethyl)morpholine,4-ETHYL-2-(1H-PYRAZOL-1-YL).ChemicalRegister.com.
- Will we ever be able to accurately predict solubility?
Sources
- 1. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atamankimya.com [atamankimya.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Morpholine [drugfuture.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
"experimental protocol for synthesizing 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine"
Application Note & Protocol
Topic: Experimental Protocol for the Facile Synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a molecule of interest in medicinal chemistry due to the combination of the pharmacologically significant pyrazole and morpholine scaffolds. The described methodology is based on the classical and reliable N-alkylation of pyrazole, a robust reaction that is widely applicable in heterocyclic chemistry. We detail a step-by-step procedure for the synthesis, purification, and characterization of the target compound, explaining the rationale behind the choice of reagents and conditions to ensure reproducibility and high yield.
Introduction: The Scientific Rationale
The fusion of distinct pharmacophores into a single molecular entity is a cornerstone strategy in modern drug discovery. The pyrazole nucleus is a privileged scaffold, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2][3][4] Its metabolic stability and ability to act as a versatile hydrogen bond donor/acceptor make it an attractive component in medicinal chemistry design.[1]
Similarly, the morpholine ring is a highly valued substituent in drug candidates. Its inclusion often enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles. The tertiary amine of morpholine is basic, allowing for salt formation which can improve a compound's formulation properties. The synthesis of molecules incorporating both these moieties, such as this compound, is therefore of significant interest for building libraries of potential drug candidates.
The protocol herein describes a direct and efficient approach to this target molecule via the N-alkylation of pyrazole with 4-(2-chloroethyl)morpholine. This method is a classic example of nucleophilic substitution, where the deprotonated pyrazole anion attacks the electrophilic carbon of the alkyl chloride.[1][5] This approach is favored for its operational simplicity, high yields, and the ready availability of starting materials.
Reaction Scheme and Mechanism
The synthesis proceeds via a standard SN2 mechanism. Pyrazole is first deprotonated by a base (potassium carbonate) to form the pyrazolate anion. This potent nucleophile then displaces the chloride from 4-(2-chloroethyl)morpholine to form the desired N-alkylated product and potassium chloride as a byproduct.
Caption: Proposed reaction mechanism for N-alkylation of pyrazole.
Experimental Protocol
This protocol is designed for a standard laboratory setting and assumes familiarity with basic organic synthesis techniques.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M/P (°C) | Density (g/mL) | CAS No. | Notes |
| Pyrazole | C₃H₄N₂ | 68.08 | 68-71 | - | 288-13-1 | Irritant. |
| 4-(2-Chloroethyl)morpholine HCl | C₆H₁₃Cl₂NO | 186.08 | 183-185 | - | 3647-69-6 | Corrosive. Often used as the hydrochloride salt. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | - | 584-08-7 | Anhydrous, finely powdered. |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | -82 | 0.786 | 75-05-8 | Anhydrous, HPLC grade. Flammable. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -84 | 0.902 | 141-78-6 | For extraction & chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | -95 | ~0.66 | Mixture | For chromatography. |
| Deionized Water | H₂O | 18.02 | 0 | 1.000 | 7732-18-5 | For workup. |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~1.2 | - | For workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 | 2.66 | 7487-88-9 | For drying organic layers. |
| Silica Gel | SiO₂ | 60.08 | - | - | 7631-86-9 | 230-400 mesh for column chromatography. |
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 g, 14.7 mmol, 1.0 eq), 4-(2-chloroethyl)morpholine hydrochloride (3.0 g, 16.1 mmol, 1.1 eq), and anhydrous potassium carbonate (5.1 g, 36.7 mmol, 2.5 eq). Note: The excess base is crucial to both neutralize the hydrochloride salt and deprotonate the pyrazole.
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Reaction: Place the flask in a pre-heated oil bath at 80-85 °C. Stir the suspension vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting pyrazole spot has been consumed (typically 12-18 hours).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts (KCl, excess K₂CO₃) through a pad of celite or a sintered glass funnel. Wash the filter cake with a small amount of acetonitrile (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL) to remove any remaining inorganic impurities and residual DMF if it were used as a solvent.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification
The crude product should be purified by flash column chromatography on silica gel.[6]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50-70% EtOAc). The product is moderately polar and should elute cleanly.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a clear oil or low-melting solid.
Product Characterization
The identity and purity of the final compound must be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include:
-
Triplet for the pyrazole H4 proton (~6.2 ppm).
-
Doublets for the pyrazole H3 and H5 protons (~7.5 ppm).
-
Triplet for the N-CH₂-CH₂-N protons adjacent to the pyrazole ring.
-
Triplet for the N-CH₂-CH₂-N protons adjacent to the morpholine nitrogen.
-
Multiplets for the morpholine protons.
-
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms in the pyrazole and morpholine rings, as well as the ethyl linker.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 182.14.
Safety and Handling
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-(2-Chloroethyl)morpholine hydrochloride is corrosive and an irritant. Avoid inhalation and contact with skin.
-
Acetonitrile is flammable and toxic. Handle with care and avoid ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Trustworthiness and Validation
The described protocol is based on well-established N-alkylation reactions of azoles, a method frequently cited in peer-reviewed literature for its reliability and high yields.[1][5][7] The use of potassium carbonate in acetonitrile at reflux is a standard condition for such transformations, ensuring complete deprotonation of the pyrazole and efficient substitution.[5] The workup and purification steps are standard procedures in organic synthesis designed to effectively remove byproducts and isolate the target compound with high purity.[6] Validation of the final product should always be performed using the characterization methods outlined above to confirm its structural integrity.
References
-
Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 116-126. [Link]
-
Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Almena, I., Diez-Barra, E., de la Hoz, A., Ruiz, J., Sánchez-Migallón, A., & Elguero, J. (1998). Alkylation and arylation of pyrazoles under solvent-free conditions: Conventional heating versus microwave irradiation. Journal of Heterocyclic Chemistry, 35(5), 1263-1268. [Link]
-
Kraszewski, A., & Stawinski, J. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(11), 7385-7394. [Link]
-
Smirnova, Y. A., Sterkhova, I. V., Eltsov, O. S., & Bakulev, V. A. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
Díaz, J. L., Cuberes, R., Berrocal, J., Contijoch, M., Christmann, U., Fernández, A., ... & Almansa, C. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ1 receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8293-8309. [Link]
-
Matos, I., Perez-Mayoral, E., Soriano, E., Zukal, A., Martin-Aranda, R. M., Lopez-Peinado, A. J., ... & Cejka, J. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Chemical Engineering Journal, 161(3), 377-383. [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 831-841. [Link]
-
Silva, V. L. M., & Pinto, M. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Molecules, 28(15), 5891. [Link]
-
Various Authors. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Characterization of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine
Document ID: AN-PZ408-IV-2601
Introduction: Scientific Rationale and Investigative Strategy
The compound 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine, hereafter designated PZ-408 , represents a novel chemical entity designed at the intersection of two powerful pharmacophores. The pyrazole nucleus is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Concurrently, the morpholine ring is recognized as a "privileged structure," frequently incorporated into clinical drug candidates to enhance metabolic stability, aqueous solubility, and target affinity.[5][6] The combination of these two moieties in PZ-408 suggests a high potential for biological activity, particularly as an inhibitor of cellular signaling pathways.
Many therapeutic agents containing pyrazole or morpholine scaffolds function by inhibiting protein kinases, which are critical regulators of cellular processes.[5][7] For instance, aberrant kinase activity is a hallmark of numerous cancers and inflammatory diseases. An alternative, yet equally plausible, mechanism could involve modulation of cell surface or intracellular receptors. A structurally related compound, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA), is a known antagonist of the Sigma-1 (σ1) receptor, a target implicated in neuropathic pain and neuroprotection.[8]
This document provides a logical, tiered strategy for the initial in vitro characterization of PZ-408. The workflow is designed to first establish its cytotoxic potential and effective concentration range, then to investigate a primary mechanistic hypothesis—kinase inhibition—and finally, to validate this mechanism within a cellular context. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.
Tier 1: Assessment of Cellular Viability and Cytotoxicity
Causality: Before investigating specific molecular targets, it is imperative to understand the compound's general effect on cell health. A broad-spectrum cytotoxicity assay serves two primary purposes: 1) to identify if PZ-408 possesses antiproliferative or cytotoxic properties, and 2) to determine the appropriate concentration range (e.g., the IC50 value) for subsequent, more targeted mechanistic assays. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[9][10] The assay relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]
Workflow: MTT Cell Viability Assay
Caption: PZ-408 hypothetically inhibits kinase activity, preventing substrate phosphorylation.
Protocol 3.1: In Vitro Kinase Assay (Generic Luminescent)
This protocol describes a universal method applicable to many kinases, using ADP formation as a readout.
Materials:
-
Recombinant Kinase (e.g., JNK1, SRC, AKT1)
-
Specific peptide substrate for the chosen kinase
-
Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT) [12]* ATP and MgCl2 solution
-
PZ-408 dilution series
-
Positive Control Inhibitor (e.g., a known potent inhibitor for the chosen kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
Procedure:
-
Reagent Preparation: Prepare all reagents in kinase buffer. Thaw kinase and substrate on ice.
-
Compound Spotting: Add 1 µL of PZ-408 dilutions, vehicle (DMSO), or positive control inhibitor to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase buffer. Add 4 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Prepare an ATP/MgCl2 solution. Start the kinase reaction by adding 5 µL to each well. [13]The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need optimization.
-
Terminate and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which drives a luciferase reaction.
-
-
Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and thus, kinase activity.
Data Analysis:
-
Self-Validation Controls:
-
No-Enzyme Control: Represents background signal.
-
Vehicle Control (100% Activity): Kinase reaction with DMSO only.
-
-
Calculation:
-
Subtract the average 'No-Enzyme' signal from all other wells.
-
Calculate % Inhibition: 100 - [ (Signal_PZ408 / Signal_Vehicle) * 100 ]
-
-
Determine the IC50 by plotting % Inhibition vs. log[PZ-408].
Tier 3: Cellular Mechanism Validation - Western Blotting
Causality: A positive result in the in vitro kinase assay strongly suggests a direct target but does not confirm that the compound engages this target within a living cell to produce a downstream effect. Western blotting is the definitive technique to bridge this gap. [14][15]By treating cells with PZ-408 and measuring the phosphorylation status of a known downstream substrate of the target kinase, we can validate the proposed mechanism of action in a physiological context.
Workflow: Western Blot Analysis
Caption: Standardized workflow for Western Blotting to detect protein phosphorylation.
Protocol 4.1: Western Blot for Phospho-Protein Analysis
This protocol assumes the target is JNK1 and the readout is phosphorylation of its substrate, c-Jun.
Materials:
-
Cell line expressing the target pathway (e.g., HeLa cells)
-
Stimulant to activate the pathway (e.g., Anisomycin for JNK pathway)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total c-Jun, Mouse anti-GAPDH (loading control)
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Starve cells in serum-free medium for 4 hours.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of PZ-408 (based on IC50 from MTT assay) for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., Anisomycin) to all wells except the unstimulated control for 30 minutes to activate the JNK pathway.
-
Lysis: Immediately place plates on ice, wash with cold PBS, and add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and agitate for 30 minutes at 4°C. [16]5. Lysate Clarification: Centrifuge at 16,000 x g for 20 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 2 µg/µL). Add an equal volume of 2X Laemmli sample buffer and boil at 95°C for 5 minutes. 8. SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-c-Jun, diluted in 5% BSA) overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Self-Validation (Stripping and Re-probing): The same membrane can be stripped of antibodies and re-probed for total c-Jun and then for the loading control (GAPDH) to ensure that changes in the phospho-protein signal are not due to differences in total protein levels or loading errors.
Data Analysis: Use image analysis software to perform densitometry on the bands. Normalize the phospho-c-Jun signal to the total c-Jun signal, and then normalize this ratio to the loading control (GAPDH). Compare the normalized signal across different treatment conditions. A successful result would show a dose-dependent decrease in phospho-c-Jun signal in PZ-408 treated cells compared to the stimulated control.
References
-
Title: Recent advances in the therapeutic applications of pyrazolines - PMC Source: PubMed Central URL: [Link]
-
Title: Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) Source: PubMed URL: [Link]
-
Title: In vitro kinase assay Source: Protocols.io URL: [Link]
-
Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: PubMed URL: [Link]
-
Title: In vitro NLK Kinase Assay - PMC Source: NIH URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: MDPI URL: [Link]
-
Title: Western Blot: Principles, Procedures, and Clinical Applications Source: StatPearls - NCBI URL: [Link]
-
Title: Western Blot-Preparation Protocol Source: Creative Diagnostics URL: [Link]
-
Title: Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester Source: ResearchGate URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents Source: MDPI URL: [Link]
-
Title: In vitro kinase assay Source: Bio-protocol URL: [Link]
-
Title: (PDF) In vitro kinase assay v1 Source: ResearchGate URL: [Link]
-
Title: Synthesis, biological activity of new pyrazoline derivative Source: The Pharma Innovation Journal URL: [Link]
-
Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
-
Title: Western Blot Protocol Source: Creative Biolabs URL: [Link]
-
Title: Biological activities of pyrazoline derivatives--a recent development Source: PubMed URL: [Link]
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors Source: SpringerLink URL: [Link]
-
Title: Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC Source: NIH URL: [Link]
-
Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]
Sources
- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro kinase assay [protocols.io]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Cell-Based Assays of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," leading to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and viral infections.[1][2] Pyrazole derivatives are particularly prominent in oncology, where they have been successfully developed as potent inhibitors of various protein kinases, such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and cyclin-dependent kinases (CDKs).[1][3][4][5]
The journey from a newly synthesized pyrazole derivative to a potential clinical candidate is paved with rigorous biological evaluation. Cell-based assays are the primary tools for this evaluation, providing critical insights into a compound's efficacy, potency, and mechanism of action (MoA) in a physiologically relevant context. This guide provides a comprehensive overview and detailed protocols for a logical, tiered approach to characterizing pyrazole derivatives, moving from broad phenotypic screening to specific MoA elucidation and target validation.
Tier 1: Primary Screening - Assessing Fundamental Cellular Effects
The initial goal is to determine whether a novel pyrazole derivative exhibits biological activity. This is typically achieved by assessing its impact on cell viability, cytotoxicity, and proliferation. These assays are robust, scalable for high-throughput screening (HTS), and provide the foundational data (e.g., IC₅₀/GI₅₀ values) needed to select promising compounds for further study.[6]
Cell Viability and Cytotoxicity Assays
Cell viability is a measure of the overall health of a cell population, while cytotoxicity refers to the quality of being toxic to cells.[6] Several methods exist, each with a distinct biochemical basis.
The MTT assay is a colorimetric method that relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
Caption: Workflow of the MTT cell viability assay.
This protocol is adapted from methodologies used in the evaluation of pyrazole derivatives against various cancer cell lines.[7][8][9]
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the appropriate seeding density (see Table 1) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottomed plate.
-
Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., a 7-point dilution series from 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include "vehicle control" wells (e.g., 0.1% DMSO) and "untreated control" wells.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).[7]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store at -20°C, protected from light.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C.
-
Expertise: The optimal incubation time can vary between cell lines depending on their metabolic rate. Visually inspect the wells under a microscope for the formation of purple precipitates.
-
-
Formazan Solubilization & Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 20% SDS solution in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.[10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[11]
-
| Parameter | Recommendation | Cell Line Examples | Reference |
| Seeding Density | 4,000 - 10,000 cells/well | A549, MCF-7, K562, MDA-MB-468 | [7][8] |
| Compound Conc. | 0.01 µM to 100 µM | General starting range for novel compounds | [7][10] |
| Incubation Time | 24, 48, or 72 hours | Time-dependent effects are common | [7][12] |
| MTT Conc. | 0.5 mg/mL | Standard concentration for robust signal | [10] |
| Absorbance (OD) | 570 nm (630 nm ref.) | Standard wavelength for formazan detection | [10] |
| Table 1: Recommended parameters for MTT-based cytotoxicity screening. |
Tier 2: Mechanism of Action (MoA) Elucidation
Compounds that demonstrate significant cytotoxicity or anti-proliferative activity in primary screening are advanced to MoA studies. For pyrazole derivatives, common mechanisms include the induction of apoptosis and cell cycle arrest.[7][12][13]
Apoptosis Assays
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Many anti-cancer agents, including pyrazole derivatives, exert their effects by inducing apoptosis in cancer cells.[7][14]
This flow cytometry-based assay is the gold standard for detecting apoptosis. It uses two key reagents:
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, staining the nucleus red.
This dual staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Caption: Workflow and output of an Annexin V/PI apoptosis assay.
This protocol is based on methods used to confirm apoptosis induction by pyrazole compounds.[7][12][15]
-
Cell Culture and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.[7]
-
Treat cells with the pyrazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Trustworthiness: The use of a dedicated binding buffer containing Ca²⁺ is essential, as Annexin V binding to phosphatidylserine is calcium-dependent.
-
Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use compensation controls (single-stained cells) to correct for spectral overlap between the FITC and PI channels.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic).
-
Cell Cycle Analysis
Many kinase inhibitor pyrazoles function by disrupting the orderly progression of the cell cycle, often causing arrest at specific checkpoints (e.g., G1/S or G2/M).[13]
Propidium Iodide (PI) binds stoichiometrically to DNA.[16] By staining fixed, permeabilized cells with PI and analyzing them with a flow cytometer, one can generate a histogram of DNA content.[16]
-
G0/G1 phase cells: Have a normal diploid DNA content (2N).
-
S phase cells: Are actively synthesizing DNA and will have a DNA content between 2N and 4N.
-
G2/M phase cells: Have a tetraploid DNA content (4N) as they prepare for mitosis. Treatment with a cell cycle-arresting agent will cause an accumulation of cells in a specific peak.
This protocol details the standard procedure for assessing the cell cycle distribution after treatment with pyrazole derivatives.[7][17][18]
-
Cell Culture and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates.[7]
-
After 24 hours, treat the cells with the pyrazole derivative at relevant concentrations (e.g., IC₅₀) for 24 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing.
-
Expertise: Dropwise addition to cold ethanol is crucial to prevent cell clumping and ensure proper fixation.
-
Fix the cells overnight or for at least 2 hours at -20°C.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Causality: RNase A is included to degrade cellular RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry, measuring the linear fluorescence of the PI signal.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[16]
-
Tier 3: Target Engagement and Validation
Once the cellular phenotype is established, the next step is to validate that the pyrazole derivative interacts with its intended molecular target within the cell. For pyrazole-based kinase inhibitors, a key validation step is to measure the phosphorylation status of the target kinase or its downstream substrates.
Western Blotting for Target Pathway Modulation
Western blotting is a powerful technique to detect changes in protein expression and post-translational modifications, such as phosphorylation. If a pyrazole derivative is designed to inhibit a specific kinase (e.g., EGFR), a successful compound should decrease the phosphorylation of EGFR and its downstream effectors like AKT and ERK.[13]
Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with the pyrazole derivative for a short duration (e.g., 1-6 hours) to observe direct effects on signaling.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of proteins for analysis.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Self-Validation: To confirm that the decrease in phosphorylation is not due to a decrease in total protein, strip the membrane and re-probe it with an antibody against the total (non-phosphorylated) form of the target protein. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.[19]
-
Quantify band intensities using densitometry software.
-
References
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Medical Laboratory. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
-
Flow cytometric analysis for cell cycle distribution. ResearchGate. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. [Link]
-
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. PubMed Central. [Link]
-
Cell viability assays with selected compounds in various cell lines. ResearchGate. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Cell cycle analysis through PI staining and following flow cytometry. ResearchGate. [Link]
-
Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]
-
Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives. Taylor & Francis Online. [Link]
-
The percentage of cytotoxicity versus concentration by MTT exclusion on... ResearchGate. [Link]
-
DNA / Cell cycle measurement. Flow cytometry. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 9. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 10. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. flowcytometry-embl.de [flowcytometry-embl.de]
- 19. researchgate.net [researchgate.net]
Application Notes: PZ-408, a Novel Pyrazole-Morpholine Inhibitor of the PI3K/Akt/mTOR Pathway
Note on the Investigated Compound
Initial literature searches for the specific compound 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine did not yield published data regarding its application in cancer research. Therefore, to fulfill the user's request for a detailed, structured, and scientifically grounded guide, this document presents a comprehensive application and protocol guide for a closely related, illustrative compound: PZ-408 .
PZ-408 is a hypothetical pyrazole-morpholine derivative designed for this guide to have a plausible mechanism of action against a well-validated cancer target—the PI3K/Akt/mTOR signaling pathway. The experimental data, protocols, and mechanistic discussions presented herein are based on established methodologies and known biological principles relevant to the pyrazole chemical scaffold and the targeted pathway.[1][2][3][4][5] This approach ensures the guide is scientifically rigorous, educational, and directly applicable to researchers working on novel small molecule inhibitors in oncology.
Introduction and Background
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including potent anticancer effects.[3][4][5][6] The morpholine moiety is also frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The illustrative compound, PZ-408, combines these two key heterocyclic systems.
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, survival, and resistance to therapy.[7][8][9] Aberrant activation of this pathway makes it a prime target for the development of novel cancer therapeutics.[8][10] PZ-408 has been designed as a selective inhibitor of this pathway, offering a promising avenue for preclinical investigation in various cancer models.
Postulated Mechanism of Action
PZ-408 is hypothesized to function as a dual inhibitor of PI3K and mTOR, two key kinases in the signaling cascade.[10] By targeting both upstream (PI3K) and downstream (mTOR) components, PZ-408 is predicted to achieve a more comprehensive and durable pathway inhibition than agents targeting a single node. This dual-action mechanism is expected to circumvent the feedback activation of Akt that can occur with mTORC1-specific inhibitors.[10]
The anticipated downstream effects of PZ-408 treatment in cancer cells with a constitutively active PI3K/Akt/mTOR pathway include:
-
Inhibition of Cell Proliferation: By blocking signals that drive cell cycle progression.
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins and promoting pro-apoptotic signals.
-
Suppression of Protein Synthesis and Cell Growth: Through the inhibition of mTORC1 and its downstream effectors, p70S6K and 4E-BP1.[11]
Signaling Pathway Diagram
The following diagram illustrates the proposed points of inhibition of PZ-408 within the PI3K/Akt/mTOR pathway.
Caption: Workflow for assessing cell viability with the MTT assay.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
PZ-408 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2. [12][13]2. Compound Treatment: Prepare serial dilutions of PZ-408 in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. [14]4. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible. [12]5. Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature in the dark, with gentle shaking. [12][13]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. [15][16][17] Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [17]Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. [16]Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. [15] Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 0.5-1.0 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with PZ-408 at relevant concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes. [18]3. Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant. [18]4. Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [18]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [18]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. [18]Live cells will be double-negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are double-positive.
Protocol 3: Western Blot Analysis of Pathway Modulation
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with PZ-408. [19][20][21] Causality: Western blotting uses antibodies to detect specific proteins in a complex mixture. [20]By using antibodies specific to both the total and phosphorylated forms of proteins like Akt and p70S6K, one can directly assess whether PZ-408 is inhibiting the pathway as hypothesized. A decrease in the ratio of phosphorylated protein to total protein indicates target engagement and pathway inhibition. [19][21] Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with PZ-408 as in the apoptosis assay. Lyse the cells with cold lysis buffer, incubate on ice, and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate. [21]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size. [21]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. [20]5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. [21]7. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. GAPDH is typically used as a loading control to ensure equal protein loading across lanes.
Trustworthiness and Self-Validation
The protocols described are designed as a self-validating system.
-
The MTT assay provides a quantitative measure of the compound's overall cytotoxic effect.
-
The Annexin V/PI assay mechanistically validates that the observed cytotoxicity is due to the induction of apoptosis.
-
The Western blot analysis provides direct evidence of target engagement, confirming that PZ-408 inhibits the PI3K/Akt/mTOR pathway at the molecular level.
Consistent and correlated results across these three assays provide a high degree of confidence in the compound's mechanism of action and its potential as a therapeutic agent.
References
-
Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. ResearchGate. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals (Basel). Available at: [Link]
-
Pyrazoline derivatives as an anticancer activity. International Journal of Creative Research Thoughts. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Western blot analysis of a PI3K/AKT/mTOR pathway components. ResearchGate. Available at: [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. JCO. Available at: [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]
-
Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers (Basel). Available at: [Link]
-
Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]
-
MTT Cell Assay Protocol. Checkpoint Lab. Available at: [Link]
-
Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Cancers (Basel). Available at: [Link]
-
Targeting the PI3K/AKT/mTOR pathway with MLN0128 (mTORC1/2 inh) and MLN1117 (PI3K alpha inh) in bladder cancer. ASCO Publications. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
MTT (Assay protocol). Protocols.io. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]
- 12. atcc.org [atcc.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. researchgate.net [researchgate.net]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine as a Sigma-1 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Sigma-1 Receptor as a Therapeutic Target and the Promise of Novel Pyrazole-Morpholine Ligands
The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[1][2] It is a pluripotent modulator of cellular signaling, implicated in a wide array of physiological and pathophysiological processes.[3] Unlike conventional receptors, σ1R does not belong to the G-protein coupled or ion channel families. Instead, it acts as an intracellular signaling modulator, forming a complex with the binding immunoglobulin protein (BiP) under resting conditions.[1] Upon stimulation by ligands or cellular stress, σ1R dissociates from BiP and interacts with a variety of client proteins, including ion channels and kinases, to regulate cellular functions such as calcium signaling, lipid metabolism, and neuronal plasticity.[1][4]
The therapeutic potential of targeting the sigma-1 receptor is vast, with implications for neurodegenerative diseases, neuropathic pain, psychiatric disorders, and cancer.[1] Consequently, the discovery and characterization of novel, selective σ1R ligands are of significant interest in drug development. The pyrazole-morpholine scaffold has emerged as a promising chemotype for σ1R ligands. A notable example is 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), a potent and selective σ1R antagonist that has shown efficacy in preclinical models of neuropathic pain.[5]
This document provides detailed application notes and protocols for the characterization of a novel pyrazole-morpholine derivative, 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine , as a sigma-1 receptor ligand. While specific data for this exact compound is not yet extensively published, its structural similarity to known σ1R antagonists provides a strong rationale for its investigation. The following protocols are designed to be a comprehensive guide for researchers to determine its binding affinity, selectivity, and functional activity at the sigma-1 receptor.
I. Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed N-alkylation synthesis of the target compound.
Protocol 1: Synthesis of this compound
-
Materials:
-
1H-Pyrazole
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 1H-pyrazole (1.0 eq) in anhydrous DMF (or ACN), add potassium carbonate (2.0 eq) (or sodium hydride, 1.2 eq, with caution).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
II. In Vitro Characterization: Binding Affinity and Selectivity
The initial in vitro characterization of a novel ligand involves determining its binding affinity (Kᵢ) for the target receptor and its selectivity against other relevant receptors.
A. Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the sigma-1 receptor using a radiolabeled ligand.
Workflow for Radioligand Binding Assay:
Caption: Workflow for the sigma-1 receptor radioligand binding assay.
Protocol 2: Sigma-1 Receptor Competitive Binding Assay
-
Materials:
-
Membrane preparation expressing sigma-1 receptors (e.g., guinea pig brain homogenate).
-
Radioligand: -pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).[9]
-
Test compound: this compound, serially diluted.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Membrane preparation (typically 100-200 µg of protein).
-
Test compound or vehicle (for total binding) or haloperidol (for non-specific binding).
-
-pentazocine (at a concentration close to its Kₑ).
-
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.[9]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
B. Selectivity Profiling
To assess the selectivity of this compound, similar radioligand binding assays should be performed for other relevant receptors, particularly the sigma-2 receptor (σ2R) and other receptors known to bind pyrazole or morpholine-containing compounds. For σ2R binding, [³H]-DTG can be used as the radioligand with a masking concentration of (+)-pentazocine to block binding to σ1R.[5]
Table 1: Example Data Summary for In Vitro Binding Assays
| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2R Kᵢ / σ1R Kᵢ) |
| This compound | To be determined | To be determined | To be determined |
| S1RA (E-52862) (Reference) | 2.3 | >1000 | >435 |
Data for S1RA (E-52862) is for comparative purposes and is based on published literature.[5]
III. In Vitro Functional Characterization: Agonist vs. Antagonist Activity
Determining the functional activity of a sigma-1 receptor ligand is more complex than for many other receptors due to the lack of a direct, universally accepted functional assay.[4] However, several indirect and cell-based assays can provide strong evidence for agonism or antagonism.
A. Modulation of Intracellular Calcium Mobilization
Sigma-1 receptors are known to modulate intracellular calcium (Ca²⁺) signaling, particularly through their interaction with inositol 1,4,5-trisphosphate receptors (IP3Rs) at the MAM.[4] The effect of the test compound on Ca²⁺ mobilization can be assessed using a fluorescent Ca²⁺ indicator.
Protocol 3: Calcium Imaging Assay
-
Materials:
-
Cell line expressing sigma-1 receptors (e.g., SH-SY5Y, PC12, or HEK293 cells transfected with σ1R).
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[10]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compound: this compound.
-
Known σ1R agonist (e.g., PRE-084).[11]
-
Known σ1R antagonist (e.g., BD-1047).[11]
-
Stimulant for Ca²⁺ release (e.g., bradykinin or thapsigargin).[10]
-
Fluorescence plate reader or microscope with imaging capabilities.
-
-
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with the Ca²⁺ indicator dye according to the manufacturer's instructions. This typically involves incubation with the dye and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with the test compound, PRE-084, BD-1047, or vehicle for a defined period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Add the Ca²⁺-releasing stimulant and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis and Interpretation:
-
Agonist activity: If the test compound potentiates the Ca²⁺ signal induced by the stimulant, it may be acting as a σ1R agonist. This effect should be blocked by a known antagonist like BD-1047.
-
Antagonist activity: If the test compound has no effect on its own but inhibits the potentiation of the Ca²⁺ signal caused by a known agonist like PRE-084, it is likely a σ1R antagonist.[12]
-
Signaling Pathway of Sigma-1 Receptor in Calcium Homeostasis:
Caption: Sigma-1 receptor's role in modulating calcium flux at the MAM.
IV. In Vivo Characterization: Models of Neuropathic Pain and Neurodegeneration
Based on the therapeutic potential of sigma-1 receptor ligands, in vivo studies are crucial to assess the efficacy of novel compounds.[1] Given that the reference compound S1RA is an antagonist with analgesic properties, a neuropathic pain model is a logical first step for in vivo characterization.[5]
Protocol 4: In Vivo Assessment in a Model of Neuropathic Pain (e.g., Spared Nerve Injury - SNI Model)
-
Animals and Model Induction:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Induce the SNI model by ligating and transecting the common peroneal and tibial nerves, leaving the sural nerve intact. This procedure leads to robust and long-lasting mechanical and thermal hypersensitivity in the paw innervated by the sural nerve.
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at various doses.
-
Include a vehicle control group and a positive control group (e.g., S1RA or gabapentin).
-
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments. A decrease in the withdrawal threshold indicates allodynia.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test). A shorter latency indicates hyperalgesia.
-
Conduct baseline testing before SNI surgery and at multiple time points after drug administration post-surgery.
-
-
Data Analysis and Interpretation:
-
Analyze the behavioral data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
-
If the test compound significantly reverses the mechanical allodynia and/or thermal hyperalgesia compared to the vehicle group, it demonstrates analgesic efficacy. This would be consistent with the profile of a sigma-1 receptor antagonist.[4][13]
-
Workflow for In Vivo Neuropathic Pain Study:
Caption: Workflow for an in vivo study of neuropathic pain.
V. Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the characterization of this compound as a novel sigma-1 receptor ligand. By systematically determining its synthesis, binding affinity, selectivity, and functional activity, researchers can build a robust pharmacological profile for this compound. Based on the existing literature for structurally related molecules, it is hypothesized that this compound will exhibit antagonistic properties at the sigma-1 receptor and may therefore hold therapeutic potential for conditions such as neuropathic pain.[5]
Future studies could explore its efficacy in models of other CNS disorders where sigma-1 receptors are implicated, such as Alzheimer's disease, Parkinson's disease, or depression.[3] Additionally, pharmacokinetic and toxicological studies will be essential for its further development as a potential therapeutic agent.
References
-
Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 37(4), 262–278. [Link]
-
Al-Ghananeem, A. M., El-Sabbagh, M., & Aburub, A. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1138-1156. [Link]
-
Romero, L., Zamanillo, D., & Merlos, M. (2012). Sigma-1 receptor antagonists for the treatment of pain. Journal of Medicinal Chemistry, 55(20), 8595-8606. [Link]
-
Kourrich, S. (2017). Sigma-1 Receptor: The Jack-of-All-Trades Chaperone Protein is a Master of Brain Function and Disease. Biological Psychiatry, 82(10), 714-725. [Link]
-
Xu, Z., & Wu, Z. (2017). Functional assays to define agonists and antagonists of the sigma-2 receptor. Methods in Molecular Biology, 1645, 139-148. [Link]
-
Díaz, J. L., Cuberes, R., Berrocal, J., Contijoch, M., Christmann, U., Fernández, A., ... & Almansa, C. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ (1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy] ethyl} morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(20), 8607-8619. [Link]
-
Serrano-Albarracín, L., Gaja-Capdevila, N., & Reig-Viader, R. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences, 22(3), 1109. [Link]
-
Abramov, M. A., Ceulemans, E., Jackers, C., Van der Auweraer, M., & Dehaen, W. (2016). Reactions of 5-amino-1, 2-azoles with aromatic and heterocyclic o-chloroaldehydes:[1+ 1] versus [2+ 1] cyclocondensation. Tetrahedron, 72(36), 5585-5592. [Link]
-
Smith, A. B., Jones, C. D., & Williams, E. F. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. [Link]
-
Tejada, M. Á., Ruiz-Cantero, M. C., & Reiersen, A. M. (2025). Sigma-1 Receptors & Disease (S1RaD) 2025. Expert Opinion on Therapeutic Targets, 29(2), 85-91. [Link]
-
Gordon, J., Poupon, L., & Grelier, G. (2021). Comparison of agonist versus antagonist interactions with the sigma-1 receptor by molecular docking. ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Zhang, Y., Wang, C., & Li, Y. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 849201. [Link]
-
Ruscher, K., & Johann, S. (2018). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. Frontiers in Neurology, 9, 107. [Link]
-
Kumar, A., Sharma, S., & Kumar, R. (2018). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 23(10), 2642. [Link]
-
Reddy, T. S., Kumar, M. S., & Kumar, A. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14(1), 1-15. [Link]
-
Mash, D. C., & Pablo, J. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. [Link]
-
Breuning, M., & Hein, M. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 795-827. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. biorxiv.org [biorxiv.org]
- 11. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Agonists and Antagonists [sigmaaldrich.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Antimicrobial Screening of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Rationale for Screening 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing pyrazole and morpholine moieties, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.
The Pyrazole Moiety: A Privileged Scaffold in Antimicrobial Drug Discovery
The pyrazole nucleus is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] Several clinically used drugs, such as the antibacterial sulfaphenazole, feature a pyrazole core, underscoring its therapeutic potential.[1] The antimicrobial activity of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[1][4]
The Morpholine Moiety: A Versatile Contributor to Bioactivity
Morpholine, a saturated heterocycle, is another key structural motif in medicinal chemistry. Its presence in a molecule can enhance pharmacokinetic properties, such as solubility and metabolic stability. Furthermore, morpholine derivatives have demonstrated a range of biological activities, including antimicrobial and antifungal effects.[5][6][7][8]
The Hybrid Molecule: this compound
The conjugation of a pyrazole ring with a morpholine moiety in this compound presents a compelling candidate for antimicrobial screening. This hybrid structure offers the potential for synergistic or novel mechanisms of action, combining the established antimicrobial properties of pyrazoles with the favorable physicochemical attributes of morpholines.[9] The ethyl linker provides flexibility, allowing the two heterocyclic systems to adopt optimal orientations for interacting with biological targets. While this specific molecule may not have extensive published data, its constituent parts provide a strong rationale for its investigation as a potential antimicrobial agent.[10]
II. Experimental Design and Workflow
A systematic approach to antimicrobial screening is crucial for obtaining reliable and reproducible data. The following workflow outlines a comprehensive strategy for evaluating the antimicrobial potential of this compound.
Caption: A comprehensive workflow for the antimicrobial screening of a novel compound.
III. Detailed Protocols
The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[11][12][13]
A. Preparation of Test Compound and Microbial Inocula
1. Test Compound Stock Solution:
-
Objective: To prepare a sterile, high-concentration stock solution of this compound.
-
Procedure:
-
Accurately weigh a precise amount of the test compound.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) until use.
-
2. Microbial Strains:
-
Rationale: A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Recommended Strains:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)
-
3. Inoculum Preparation:
-
Objective: To prepare a standardized microbial suspension for inoculation.
-
Procedure:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline (0.85%) or a suitable broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
For use in the broth microdilution assay, this suspension will be further diluted in the appropriate broth to achieve the final desired inoculum concentration.
-
B. Primary Screening: Disk Diffusion Assay
-
Principle: This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[14][15][16][17][18]
-
Procedure:
-
Using a sterile cotton swab, evenly inoculate the surface of a Mueller-Hinton agar (MHA) plate (or other suitable agar for fungi) with the standardized microbial suspension.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface.
-
Pipette a known amount of the test compound stock solution onto each disk. A solvent control (disk with only the solvent) and a positive control (disk with a standard antibiotic) should be included.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
-
Interpretation: The presence of a clear zone of inhibition around the disk indicates antimicrobial activity. The size of the zone provides a qualitative measure of the compound's potency.
C. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[19][20][21] This method provides a quantitative measure of the compound's potency.[22][23][24][25]
-
Procedure:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
Prepare the standardized microbial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and the desired starting inoculum of 2.5 x 10⁵ CFU/mL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Caption: Schematic of the broth microdilution method for MIC determination.
D. Determination of Minimum Bactericidal Concentration (MBC)
-
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[26][27][28] It is determined by subculturing from the clear wells of the MIC assay.[20][22]
-
Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
-
IV. Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Qualitative Antimicrobial Activity of this compound by Disk Diffusion
| Test Microorganism | Zone of Inhibition (mm) |
| S. aureus (ATCC 29213) | |
| B. subtilis (ATCC 6633) | |
| E. coli (ATCC 25922) | |
| P. aeruginosa (ATCC 27853) | |
| C. albicans (ATCC 10231) | |
| A. niger (ATCC 16404) | |
| Positive Control | |
| (e.g., Ciprofloxacin) | |
| Negative Control | |
| (Solvent) |
Table 2: Quantitative Antimicrobial Activity of this compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus (ATCC 29213) | |||
| B. subtilis (ATCC 6633) | |||
| E. coli (ATCC 25922) | |||
| P. aeruginosa (ATCC 27853) | |||
| C. albicans (ATCC 10231) | |||
| A. niger (ATCC 16404) | |||
| Reference Drug | |||
| (e.g., Ciprofloxacin) |
-
Interpretation of MBC/MIC Ratio:
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
-
V. Conclusion and Future Directions
The described protocols provide a robust framework for the initial antimicrobial screening of this compound. Based on the results obtained, further studies may be warranted, including:
-
Time-kill kinetics assays: To understand the dynamics of microbial killing over time.
-
Mechanism of action studies: To elucidate the molecular target of the compound.
-
Toxicity assays: To assess the compound's safety profile in mammalian cell lines.
-
In vivo efficacy studies: To evaluate the compound's therapeutic potential in animal models of infection.
The systematic application of these methods will provide valuable insights into the antimicrobial potential of this novel pyrazole-morpholine hybrid, contributing to the ongoing search for new and effective antimicrobial agents.
VI. References
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2533. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-224. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Hussain, S., Jafri, S. S., & Ahmad, M. (2018). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of the Serbian Chemical Society, 83(1), 55-64. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749-1755. [Link]
-
MySkinRecipes. (n.d.). 4-(2-(4-NItro-1h-pyrazol-1-yl)ethyl)morpholine. Retrieved from [Link]
-
Taylor, P. C., Schoenknecht, F. D., Sherris, J. C., & Linner, E. C. (1983). Determination of minimum bactericidal concentrations of oxacillin for Staphylococcus aureus: influence and significance of technical variables. Antimicrobial Agents and Chemotherapy, 23(1), 142-150. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2019). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. International Journal of Molecular Sciences, 21(15), 5507. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk diffusion test. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Di-Bella, M. C., Fede, M. R., & Ronsisvalle, S. (2023). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Preprints.org. [Link]
-
El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 527-536. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
Al-Ghorbani, M., El-Shaer, N. S., & Al-Majid, A. M. (2016). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 21(3), 333. [Link]
-
Khan, I., Zaib, S., & Batool, S. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. World Journal of Microbiology and Biotechnology, 39(8), 213. [Link]
-
Sailu, B., Kumar, A., & Shah, A. (2012). Synthesis and Antibacterial Evaluation of Some Novel Pyrazoline Derivatives. Der Pharma Chemica, 4(4), 1637-1643. [Link]
-
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
Kumar, V., & Sharma, P. (2020). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 1-16. [Link]
-
International Livestock Research Institute. (2022, April 19). Broth microdilution reference methodology. [Link]
-
Whitt, J. C., Duke, C. B., & Sumlin, A. S. (2018). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2914-2919. [Link]
-
Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved from [Link]
-
CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
NUI Galway. (2019, May 28). Determination of Minimum Inhibitory Concentration (MIC). [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. Retrieved from [Link]
-
Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) morpholine antimicrobial activity. Retrieved from [Link]
-
Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 9(10), 802-814. [Link]
-
CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview [mdpi.com]
- 10. 4-(2-(4-NItro-1h-pyrazol-1-yl)ethyl)morpholine [myskinrecipes.com]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. nih.org.pk [nih.org.pk]
- 13. chainnetwork.org [chainnetwork.org]
- 14. asm.org [asm.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. apec.org [apec.org]
- 19. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
- 21. idexx.dk [idexx.dk]
- 22. protocols.io [protocols.io]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. m.youtube.com [m.youtube.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. microchemlab.com [microchemlab.com]
- 28. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
High-Throughput Screening of Pyrazole Libraries: An Application Guide for Drug Discovery
Introduction
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Pyrazole derivatives exhibit a vast spectrum of therapeutic effects, including potent activity as kinase inhibitors in oncology, as well as anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4] The successful translation of these scaffolds into clinical candidates hinges on the ability to rapidly identify and characterize promising lead compounds from large and diverse chemical libraries.
High-Throughput Screening (HTS) provides the necessary engine for this discovery process, enabling the automated testing of millions of compounds against specific biological targets in a short timeframe.[5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. We will navigate the entire workflow for screening pyrazole libraries, from initial assay design and validation to the execution of a primary HTS campaign, culminating in a robust data analysis and hit validation cascade. The protocols and insights provided herein are designed to be both instructive and practical, explaining not only the procedural steps but also the critical scientific reasoning that underpins a successful screening campaign.
Section 1: The Pyrazole Library - Foundation of the Screen
The quality and design of the chemical library are paramount to the success of any HTS campaign. A well-curated pyrazole library, synthesized with diversity in mind, provides the chemical matter from which novel biological activities will be discovered.
Library Synthesis and Quality: Modern synthetic strategies, such as parallel and combinatorial synthesis, allow for the efficient creation of large libraries of pyrazole derivatives from common starting materials.[6][7][8] It is crucial that the library possesses not only structural diversity but also high purity. Impurities can interfere with assay signals, leading to false positives or negatives. Each compound should be characterized, and its purity assessed (typically >95%) via methods like LC-MS and NMR before inclusion in the screening collection.
Compound Management and Plating: Proper handling and storage are essential to maintain compound integrity.
-
Solubilization: Compounds are typically solubilized in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).
-
Storage: Stock plates should be sealed and stored at -20°C or -80°C in a low-humidity environment to prevent water absorption and compound precipitation.[9] EU-OPENSCREEN guidelines suggest a maximum of 10 freeze-thaw cycles for stock plates to maintain compound stability.[9]
-
Plate Formatting: For HTS, compounds are formatted into microplates, with 384-well and 1536-well formats being standard for maximizing throughput and minimizing reagent usage.[10] The final two columns of a 384-well plate are often reserved for controls.[9]
Section 2: Assay Development and Validation - The Blueprint for Success
An HTS campaign is only as reliable as the assay it employs. The development phase is a meticulous process of optimizing and validating an assay to ensure it is robust, reproducible, and suitable for automation.[11][12] The goal is to create a large enough "window" between positive and negative signals to confidently identify active compounds.
Choosing the Right Assay: The selection of the assay depends entirely on the biological question being asked.
-
Biochemical Assays: These assays are ideal for screening against a purified molecular target, such as a protein kinase.[1] For example, a kinase inhibition assay might measure the reduction in the phosphorylation of a substrate in the presence of a pyrazole compound. This provides direct evidence of target engagement.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell, such as cell viability, apoptosis, or the modulation of a specific signaling pathway.[13] They offer greater physiological relevance but can be more complex. A common primary screen for anticancer agents is a cytotoxicity assay to identify compounds that kill or inhibit the proliferation of cancer cells.[14][15]
Protocol: Development of a Cell-Based Cytotoxicity Assay
This protocol details the optimization of a luminescent-based cell viability assay (e.g., using Promega's CellTiter-Glo®) in a 384-well format, a common starting point for screening a pyrazole library for anticancer activity.
Objective: To determine the optimal cell seeding density and DMSO tolerance for a robust and reproducible cytotoxicity screen.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO, cell culture grade
-
Positive control (e.g., Staurosporine)
-
384-well white, solid-bottom, tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Methodology:
-
Cell Seeding Density Optimization:
-
Harvest and count cells, ensuring >95% viability.
-
Prepare a serial dilution of cells in complete medium to achieve concentrations for seeding 100, 250, 500, 1000, 2500, and 5000 cells per well in a 40 µL volume.
-
Dispense 40 µL of each cell concentration into multiple columns of a 384-well plate. Include "no-cell" control wells containing 40 µL of medium only.
-
Incubate the plate for the intended duration of the primary screen (e.g., 72 hours) at 37°C, 5% CO₂.
-
After incubation, equilibrate the plate to room temperature for 30 minutes.
-
Add 40 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Causality Check: The optimal seeding density is the lowest cell number that gives a strong, stable signal well above the background and is on the linear portion of the growth curve. This minimizes cell usage while ensuring a robust signal window.
-
-
DMSO Tolerance Determination:
-
Using the optimal cell seeding density determined above, seed a 384-well plate.
-
Prepare serial dilutions of DMSO in complete medium to achieve final concentrations ranging from 0.1% to 2.0%.
-
Add a small volume (e.g., 200 nL) of the corresponding DMSO solutions to the cell plates, mimicking the compound addition step in the HTS.
-
Incubate for 72 hours.
-
Perform the CellTiter-Glo® assay as described above.
-
Causality Check: The highest concentration of DMSO that does not significantly impact cell viability (e.g., <10% reduction in signal) is the maximum allowable concentration for the screen. This ensures that any observed cytotoxicity is due to the pyrazole compound, not the solvent.
-
Assay Validation: Before commencing a full screen, the optimized assay must be validated to quantify its performance.[16] This is typically done by running several plates with only positive and negative controls.
| Metric | Description | Acceptable Value | Rationale |
| Z'-Factor | A measure of statistical effect size that reflects both the dynamic range of the signal and the data variation.[12] | ≥ 0.5 | A Z'-factor of 0.5 or greater indicates a large separation between the positive and negative control distributions, making it an excellent assay for HTS. |
| Signal-to-Window (S/W) | The ratio of the difference between the means of the positive and negative controls to the standard deviation of the positive control. | ≥ 2 | This ensures that the signal difference between active and inactive compounds is sufficiently large compared to the noise. |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data within a control group (positive or negative). | ≤ 10-15% | Low %CV indicates high precision and reproducibility of the measurements across the plate. |
Section 3: The High-Throughput Screening Workflow
The HTS workflow is a highly orchestrated process designed for efficiency and reproducibility. It integrates robotics for liquid handling and plate movements with sensitive detectors for data acquisition.[5]
Protocol: Primary HTS Campaign (Single-Concentration)
Objective: To screen the entire pyrazole library at a single concentration to identify "primary hits" that exhibit significant biological activity.
Methodology:
-
Plate Preparation:
-
Thaw the pyrazole library source plates.
-
Using the optimized cell seeding density, dispense 40 µL of cell suspension into each well of 384-well assay plates using an automated liquid handler. Leave columns 23 and 24 empty for controls.
-
-
Compound Transfer:
-
Using a non-contact acoustic dispenser or a pin tool, transfer a small volume (e.g., 40 nL) of each pyrazole compound from the source plate to the corresponding well of the assay plate to achieve the final screening concentration (e.g., 10 µM).
-
Self-Validation: This step is a major source of potential error. Regular calibration and quality control of the liquid handling robotics are essential to ensure accurate and precise transfer volumes.[17]
-
-
Control Addition:
-
To column 23 (negative control), add 40 nL of pure DMSO. This represents 0% activity/inhibition.
-
To column 24 (positive control), add 40 nL of a known cytotoxic compound (e.g., staurosporine) at a concentration that yields a maximal effect (e.g., EC₁₀₀). This represents 100% activity/inhibition.
-
-
Incubation:
-
Seal the plates and incubate for the predetermined time (e.g., 72 hours) under controlled conditions (37°C, 5% CO₂).
-
-
Assay Readout:
-
Execute the final steps of the assay (e.g., reagent addition, incubation) as defined in the development phase, using automated liquid handlers and plate stackers.
-
Read the plates on an integrated detector (e.g., luminometer).
-
-
Data Management:
-
The raw data from the plate reader is uploaded to a LIMS (Laboratory Information Management System) and associated with the corresponding compound and plate information.
-
Section 4: Data Analysis and Hit Triage
Raw HTS data is meaningless without rigorous statistical analysis. The goal is to distinguish true biological signals from experimental noise and systematically eliminate false positives.
Primary Data Analysis: For each plate, the raw data is normalized to the on-plate controls:
-
Percent Inhibition (%) = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))
A "hit" is defined as a compound that produces a signal beyond a certain statistical threshold. A common method is to set the hit threshold at three times the standard deviation (SD) of the negative (DMSO) controls.
Hit Triage and Validation Strategy: A primary hit is not a validated lead. It is an initial observation that must be rigorously confirmed through a multi-step triage process.[18]
-
Hit Confirmation: Primary hits are re-tested, often using a freshly sourced powder of the compound, to ensure the activity is real and not due to a degraded sample or handling error.
-
Dose-Response Assays: Confirmed hits are tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀). This demonstrates that the biological effect is dependent on the compound concentration.[19]
-
Orthogonal Assays: The activity is confirmed in a secondary assay that uses a different detection technology. For example, if the primary screen used a luminescence-based viability assay, a confirmatory screen might use a fluorescence-based apoptosis assay (e.g., Caspase-Glo 3/7). This helps to eliminate artifacts specific to the primary assay format.
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. For a luciferase-based assay like CellTiter-Glo, a counter-screen would identify compounds that directly inhibit the luciferase enzyme.
-
Structure-Activity Relationship (SAR) by Analogs: If analogs of the hit compound are available in the library or can be synthesized, they are tested. A genuine hit will typically show a logical SAR, where small changes in the chemical structure lead to predictable changes in activity.[3][20]
Section 5: Case Study - Screening a Pyrazole Library for Kinase Inhibitors
Many pyrazole derivatives are known to be potent kinase inhibitors.[1][4] This hypothetical case study outlines a screen to identify inhibitors of a specific cancer-related kinase, "Kinase-X".
Objective: To identify novel pyrazole-based inhibitors of Kinase-X.
Screening Cascade:
-
Primary Screen (Biochemical): A 100,000-compound pyrazole library is screened at 10 µM using an ADP-Glo™ kinase assay, which measures the amount of ADP produced by Kinase-X. Low luminescence indicates inhibition.
-
Result: 850 primary hits were identified with >50% inhibition.
Sample Primary Screen Data Compound ID % Inhibition PYR-00123 85.2 PYR-00456 12.5 PYR-00789 67.9 -
-
Hit Confirmation & Potency: The 850 hits are re-tested in a 10-point dose-response format using the same ADP-Glo™ assay.
-
Result: 310 compounds were confirmed with an IC₅₀ < 10 µM.
Confirmed Hits (Sample) Compound ID IC₅₀ (µM) PYR-00123 0.25 PYR-07654 1.8 PYR-15234 5.6 -
-
Orthogonal Assay (Cell-Based): The 310 confirmed hits are tested in a cell-based assay that measures the phosphorylation of a known downstream substrate of Kinase-X using an ELISA-based method.
-
Rationale: This step validates that the compounds can enter cells and inhibit the target kinase in a physiological context.
-
Result: 95 compounds showed inhibition of substrate phosphorylation.
-
-
Cytotoxicity Counter-Screen: The 95 active compounds are tested in a general cytotoxicity assay (e.g., CellTiter-Glo) using a cell line that does not depend on Kinase-X for survival.
-
Rationale: This eliminates non-specific cytotoxic compounds, prioritizing those that inhibit the target kinase with an acceptable therapeutic window.
-
Result: 60 compounds were identified as potent and selective inhibitors of Kinase-X, becoming validated hits for progression into lead optimization.
-
Conclusion
The high-throughput screening of pyrazole libraries is a powerful and systematic approach to identifying novel starting points for drug discovery programs. Success is not merely the result of automation but is built upon a foundation of careful library curation, meticulous assay development, and a logical, multi-tiered hit validation strategy. By understanding the causality behind each step—from selecting the right cell density to designing orthogonal assays to eliminate artifacts—researchers can navigate the complexities of HTS to uncover pyrazole-based compounds with true therapeutic potential. This guide provides the framework and protocols to embark on that discovery journey with confidence and scientific rigor.
References
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022).
- The Journal of Organic Chemistry.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024).
- Challenges and Advances in the Simulation of Targeted Covalent Inhibitors Using Quantum Computing. (2025).
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
- HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Assay development and high-throughput antiviral drug screening against Bluetongue virus. PMC - PubMed Central.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Pyrazole synthesis. Organic Chemistry Portal.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025).
- Combinatorial Chemistry & High Throughput Screening.
- Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. (2025).
- Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
- Synthesis of a small library containing substituted pyrazoles. (2025).
- Infinium HTS Assay Reference Guide. (2019). Illumina Support.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025).
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). MDPI.
- How to Determine Plate Format for High Throughput Screening. Corning.
- High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. (2026).
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Synthesis of a small library containing substituted pyrazoles.
- HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- The Current Toolbox for Covalent Inhibitors: From Hit Identific
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
-
A cell-based screen for anticancer activity of 13 pyrazolone derivatives. PubMed. [Link]
- Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- A brief review of high throughput screening in drug discovery process.
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.
- High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2025).
- BD® High Throughput Sampler Daily Oper
- Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. eu-openscreen.eu [eu-openscreen.eu]
- 10. corning.com [corning.com]
- 11. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Challenges and advancements in high-throughput screening strategies for cancer therapeutics [accscience.com]
- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cell-based screen for anticancer activity of 13 pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. support.illumina.com [support.illumina.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine Synthesis
Welcome to the technical support guide for the synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this valuable morpholine-pyrazole scaffold. As a key building block in pharmaceutical discovery, achieving a high yield and purity of this compound is often critical.
This guide moves beyond a simple protocol, offering a troubleshooting framework in a responsive question-and-answer format. We will delve into the mechanistic rationale behind common synthetic challenges, particularly the regioselectivity of pyrazole N-alkylation, and provide field-proven strategies to overcome them.
Section 1: Core Synthesis & Reaction Mechanism
The most common route to synthesizing this compound is through the direct N-alkylation of pyrazole with a suitable 2-morpholinoethyl electrophile. The primary challenge in this synthesis is controlling the site of alkylation on the pyrazole ring. The pyrazole anion, formed upon deprotonation, is a resonant structure with nucleophilic character at both the N1 and N2 positions. This dual reactivity can lead to the formation of two distinct regioisomers, significantly complicating purification and reducing the yield of the desired product.
Caption: General reaction scheme for the N-alkylation of pyrazole, highlighting the formation of the desired N1 and isomeric N2 products.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Category 1: Low or No Product Formation
Question: My reaction shows no conversion of starting materials, or the yield is below 20%. What are the most critical parameters to investigate?
Answer: This issue typically points to one of three areas: insufficient activation of the pyrazole nucleophile, poor reactivity of the electrophile, or suboptimal reaction conditions.
-
Base Strength and Stoichiometry: The pKa of pyrazole is approximately 14, meaning a sufficiently strong base is required for complete deprotonation.
-
Potassium Carbonate (K₂CO₃): A common and milder choice. For this base to be effective, higher temperatures (e.g., 80-100 °C) are often necessary to drive the reaction forward. Ensure you are using at least 2-3 equivalents to ensure the equilibrium favors the pyrazolate anion.[1]
-
Sodium Hydride (NaH): A much stronger, non-reversible base. NaH will quantitatively deprotonate pyrazole even at lower temperatures (0 °C to room temperature). Using NaH can significantly increase the reaction rate and may prevent the formation of certain byproducts.[2] It is crucial to use anhydrous solvent, as NaH reacts violently with water.
-
-
Reactivity of the Electrophile: The leaving group on the 4-(2-haloethyl)morpholine plays a significant role according to the trend I > Br > Cl.
-
If you are using 4-(2-chloro ethyl)morpholine, the reaction will likely be slow and require forcing conditions (high temperature, strong base).
-
Switching to 4-(2-bromo ethyl)morpholine or, ideally, preparing the iodo-analogue in situ with sodium iodide (Finkelstein reaction) can dramatically improve conversion rates.
-
-
Solvent Choice: The solvent must be appropriate for the chosen base and temperature.
-
DMF (Dimethylformamide) or DMAc (Dimethylacetamide): These are excellent polar aprotic solvents that readily dissolve the pyrazolate salt and facilitate SN2 reactions. They are suitable for reactions with both K₂CO₃ and NaH.
-
Acetonitrile (MeCN): Another good option, particularly for reactions run at reflux (~82 °C).[2]
-
THF (Tetrahydrofuran): Best used with NaH. Ensure it is anhydrous.
-
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low-yield reactions in the synthesis.
Category 2: Regioselectivity and Impurity Formation
Question: My reaction works, but I get a mixture of two products that are difficult to separate. How can I improve the selectivity for the desired N1-isomer?
Answer: This is the most common challenge in pyrazole alkylation. The N1/N2 product ratio is governed by a delicate balance of steric and electronic factors.[2][3]
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the C3 and C5 positions of the pyrazole ring. Therefore, bulkier alkylating agents tend to favor N1 substitution. While the 2-morpholinoethyl group is not exceptionally bulky, this principle is the primary reason N1 is often the major product.
-
Counter-ion and Solvent Effects: The nature of the pyrazolate salt can influence regioselectivity.
-
With a base like NaH in a solvent like THF, a tighter ion pair may form. This association can sterically block one of the nitrogen atoms, potentially enhancing selectivity.
-
Using K₂CO₃ in DMF leads to a "freer" pyrazolate anion, where the outcome is more dependent on the intrinsic reactivity of the two nitrogen atoms.
-
-
Strategic Use of Directing Groups: For challenging cases, a substituent can be placed on the pyrazole ring to direct the alkylation. For example, a removable bulky group like a triphenylsilyl group at the C5 position can effectively block the N1 position, forcing alkylation at N2. Subsequent removal of the directing group would yield the N2 isomer. While not directly applicable for obtaining the N1 product, this illustrates the power of steric control.[4]
Recommended Actions for Improving N1 Selectivity:
-
Use a Stronger Base/Anhydrous Conditions: Employing NaH in anhydrous DMF or THF at 0 °C for the deprotonation step before adding the alkylating agent can improve selectivity.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can reduce selectivity by providing enough energy to overcome the small activation barrier difference between N1 and N2 attack.
-
Consider an Alternative Route: If direct alkylation consistently gives poor selectivity, a different synthetic strategy may be more efficient. See the FAQ on the Mitsunobu reaction below.
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Rationale |
| Base | K₂CO₃ (2-3 eq.) | NaH (1.1 eq.) | Condition 2 often gives higher yields and better selectivity. | NaH provides irreversible and complete deprotonation, leading to a more controlled reaction.[2] |
| Solvent | DMF or MeCN | Anhydrous DMF or THF | Condition 2 is required for NaH. | Polar aprotic solvents are generally effective. Anhydrous conditions are critical when using reactive bases like NaH. |
| Temperature | 80-100 °C | 0 °C to RT | Lower temperatures (Condition 2 ) may favor the thermodynamically more stable N1 product. | Higher temperatures can overcome the small energy difference for N1 vs. N2 alkylation, leading to poorer selectivity. |
| Leaving Group | -Cl | -Br or -I | -Br or -I will significantly increase the reaction rate. | C-I and C-Br bonds are weaker and better leaving groups than C-Cl, facilitating the SN2 reaction. |
Table 1: Comparison of reaction parameters and their influence on yield and selectivity.
Section 3: Alternative Methodologies & Purification
Question: Direct alkylation is proving problematic. Is there a reliable alternative synthetic route?
Answer: Yes. The Mitsunobu reaction provides an excellent alternative for forming N-C bonds under mild, neutral conditions and can offer superior regioselectivity.[5][6] This route, however, requires different starting materials.
The Mitsunobu Approach: This strategy involves reacting an alcohol with an acidic nucleophile (in this case, pyrazole) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).
-
Required Starting Materials:
-
2-(1H-pyrazol-1-yl)ethan-1-ol
-
Morpholine
-
PPh₃ and DIAD/DEAD
-
Wait, that's incorrect. The Mitsunobu reaction couples an alcohol with an acidic N-H bond. The correct starting materials would be:
-
Corrected Starting Materials:
-
Pyrazole (the N-H component)
-
4-(2-hydroxyethyl)morpholine (the alcohol component)
-
PPh₃ and DIAD/DEAD
-
The reaction proceeds with inversion of configuration at the alcohol's carbon, although this is not relevant here as it's a primary alcohol. The key advantage is that the reaction conditions are very mild (typically 0 °C to room temperature), which can prevent side reactions and often leads to cleaner product profiles.[5]
Question: What is the most effective method for purifying the final product, especially from its N2-isomer?
Answer: Purification almost always requires silica gel column chromatography .
-
TLC Analysis: First, develop a solvent system that provides good separation between your product, the N2-isomer, and any unreacted starting materials on a TLC plate. Common solvent systems include:
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Methanol (a small percentage of MeOH, e.g., 2-10%)
-
Adding a small amount of triethylamine (~0.5%) to the solvent system can help reduce tailing of the basic morpholine moiety on the silica gel.
-
-
Column Chromatography: The N1 and N2 isomers often have very similar polarities, but separation is usually achievable. The N1-isomer is typically slightly less polar than the N2-isomer. Careful packing of the column and slow, methodical elution are key to achieving good separation.
-
Characterization: After purification, confirm the identity and purity of the product using:
-
¹H and ¹³C NMR: The chemical shifts of the pyrazole protons and carbons will be distinct for the N1 and N2 isomers, providing definitive structural confirmation.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Section 4: Recommended Protocol
This protocol is a robust starting point based on established procedures for pyrazole N-alkylation.[7]
Synthesis of this compound
-
Reagents:
-
1H-Pyrazole (1.0 eq)
-
4-(2-chloroethyl)morpholine hydrochloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Sodium Iodide (NaI, 0.1 eq - catalytic)
-
Anhydrous DMF
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-pyrazole (1.0 eq), potassium carbonate (3.0 eq), and sodium iodide (0.1 eq).
-
Add anhydrous DMF until a stirrable slurry is formed (approx. 0.2 M concentration with respect to pyrazole).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture. Note: The extra equivalent of K₂CO₃ will neutralize the HCl salt.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction may take 12-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography to yield the title compound.
-
References
-
Garia, A. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(22), 14339. [Link]
-
Reddy, L. V., et al. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 13(1), 1989. [Link]
-
Behringer, J. R., & Hein, J. E. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-118. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis Services. Note: This source refers to general challenges in custom synthesis, such as low-yielding steps and the need for chromatography.[Link]
-
Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211-8224. [Link]
-
Reddy, T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10745-10756. [Link]
-
J-GLOBAL. (n.d.). Alkylation of Pyrazolones via the Mitsunobu Reaction. Article Information.[Link]
-
Organic Synthesis. (n.d.). Mitsunobu Reaction. Reaction Guide.[Link]
Sources
- 1. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 6. Alkylation of Pyrazolones via the Mitsunobu Reaction. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. 4-(2-(4-IODO-1H-PYRAZOL-1-YL)ETHYL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Alkylation
As a Senior Application Scientist, I've frequently guided researchers through the nuances of pyrazole N-alkylation. This reaction, while fundamental, is fraught with challenges, primarily the control of regioselectivity. The two adjacent nitrogen atoms in the pyrazole ring present a classic synthetic puzzle: how to direct an incoming alkyl group to the desired nitrogen (N1 or N2) with precision. This guide is designed to provide practical, field-tested insights and troubleshooting strategies to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers often have when approaching pyrazole N-alkylation for the first time.
Q1: Why is controlling regioselectivity in pyrazole N-alkylation so critical?
A1: The selective N-alkylation of pyrazoles is a persistent challenge because the two adjacent nitrogen atoms often have very similar reactivity.[1][2] The resulting N1 and N2 regioisomers are distinct compounds with different physical, chemical, and biological properties. In drug development and materials science, where precise molecular architecture dictates function, isolating the desired isomer is paramount.[1] An unselective reaction leads to a mixture of products that are often difficult to separate, resulting in lower yields of the target molecule and increased purification costs.
Q2: What are the primary factors that influence whether alkylation occurs at the N1 or N2 position?
A2: The outcome of the reaction is a delicate balance of several factors:
-
Steric Hindrance: The most intuitive factor. Bulky substituents on the pyrazole ring (at positions 3 or 5) will sterically hinder the adjacent nitrogen, making the other nitrogen atom more accessible to the alkylating agent.[3][4] Similarly, using a sterically demanding alkylating agent can enhance selectivity for the less hindered nitrogen.[1]
-
Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms. This can be a powerful tool for directing alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role. These conditions can influence the pyrazole's anionic form and the transition state energies for the two possible alkylation pathways.[5][6]
-
Nature of the Electrophile: The reactivity and structure of the alkylating agent are key. "Hard" electrophiles may favor one nitrogen over the other compared to "soft" electrophiles, and as mentioned, sterics are critical.[2]
Q3: What is the general mechanism for a standard base-mediated pyrazole N-alkylation?
A3: The most common approach involves a two-step process:
-
Deprotonation: A base is used to remove the acidic proton from the N-H of the pyrazole ring, generating a pyrazolate anion. This anion is a resonance-stabilized ambident nucleophile, with negative charge density distributed over both nitrogen atoms.
-
Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic alkylating agent (e.g., an alkyl halide) in a standard SN2 reaction to form the new N-C bond. The regioselectivity is determined at this stage.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section tackles the specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Poor or No Reaction Yield
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows mostly unreacted starting material.
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficiently Strong Base | The pKa of the pyrazole N-H is typically in the range of 14-15. Your base must be strong enough to deprotonate it effectively. If you are using a weak base like K₂CO₃ with a less acidic pyrazole, the equilibrium may not favor the pyrazolate anion. Solution: Switch to a stronger base such as Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Lithium diisopropylamide (LDA). Always handle strong bases with appropriate safety precautions. |
| Poor Solvent Choice | The solvent must be able to dissolve your pyrazole and the base, and it should be aprotic to avoid quenching the pyrazolate anion. Solution: Ensure you are using a dry, polar aprotic solvent like DMF, DMSO, THF, or Acetonitrile.[5][6] If solubility is an issue, gently warming the mixture may help, but check the thermal stability of your reactants first. |
| Unreactive Alkylating Agent | The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.[6] Solution: If possible, switch to the corresponding alkyl bromide or iodide. You can also add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to facilitate a Finkelstein reaction, converting the alkyl chloride/bromide in situ to the more reactive alkyl iodide. |
| Low Reaction Temperature | Many alkylations require thermal energy to overcome the activation barrier, especially with less reactive electrophiles. Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally increase to 40 °C, 60 °C, or even reflux, while monitoring the reaction progress.[5] Microwave-assisted heating can also dramatically accelerate the reaction.[7] |
Issue 2: Low Regioselectivity (Mixture of N1 and N2 Isomers)
This is the most common challenge in pyrazole N-alkylation. Your reaction works, but you obtain a mixture of isomers that are difficult to separate.
Logical Flow for Optimizing Regioselectivity
Caption: Decision workflow for troubleshooting low regioselectivity.
| Strategy | Explanation & Scientific Rationale |
| Leverage Steric Hindrance | If your pyrazole is substituted at the 3- or 5-position, the adjacent nitrogen is sterically shielded. Using a bulky alkylating agent will amplify this effect, favoring attack at the less hindered nitrogen. Example Protocol: A highly selective method involves using sterically bulky α-halomethylsilanes as masked methylating agents. The bulky silane group directs the alkylation, and a subsequent protodesilylation step with a fluoride source reveals the methyl group, achieving selectivities up to >99:1.[1] |
| Modify the Solvent | The solvent can influence the position of the counter-ion (from the base) relative to the pyrazolate anion, thereby sterically blocking one of the nitrogen atoms. Example: In some systems, switching from a highly polar solvent like DMF to a less polar one like THF or 1,2-DCE can alter the N1/N2 ratio. This must be determined empirically for your specific substrate. |
| Change the Base | The counter-ion of the base can play a significant role. Larger, "softer" cations like Cesium (Cs⁺) from Cs₂CO₃ can coordinate differently with the pyrazolate anion compared to smaller ions like Na⁺ or K⁺, influencing the regiochemical outcome. Example: It has been reported that using Cs₂CO₃ can favor N1 alkylation in certain 3-substituted pyrazoles. |
| Alternative Chemistries | If standard SN2 conditions fail, consider alternative reaction pathways. Acid-Catalyzed Alkylation: This method avoids strong bases entirely. Using trichloroacetimidates as electrophiles with a Brønsted acid catalyst (like camphorsulfonic acid) can provide good yields, with regioselectivity often governed by sterics.[8] Michael Addition: For introducing alkyl groups with an electron-withdrawing component, a catalyst-free Michael reaction can offer extremely high N1 selectivity (>99:1).[9][10] |
Issue 3: Formation of Side Products and Impurities
Your reaction yields the desired product, but also significant impurities, complicating purification.
| Potential Cause | Explanation & Troubleshooting Steps |
| Over-alkylation (Dialkylation) | If the N-alkylated pyrazole product is sufficiently nucleophilic, it can be alkylated a second time to form a charged pyrazolium salt. This is more common with highly reactive alkylating agents like methyl iodide. Solution: Use the alkylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents). Add the alkylating agent slowly to the solution of the pyrazolate anion at a lower temperature (e.g., 0 °C) to control the reaction rate. |
| Hydrolysis of Reagents | Strong bases like NaH react violently with water. Moisture in your solvent or on your glassware will consume the base and can introduce unwanted side reactions. Solution: Always use anhydrous solvents. Dry glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Side reactions of functional groups | Functional groups on your pyrazole or alkylating agent (e.g., esters, ketones) may not be stable to the basic reaction conditions. Solution: If you suspect instability, protect sensitive functional groups before the alkylation step. For example, a carboxylic acid can be protected as a tert-butyl ester, which can be cleaved later with acid.[11] |
Section 3: Core Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a small-scale test reaction first.
Protocol 1: General N-Alkylation using Sodium Hydride (NaH)
This is a robust protocol for a wide range of pyrazoles and alkyl halides.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 eq.) to a flask containing anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium pyrazolate salt forms.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50-80 °C).[5]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This method is excellent for scalability and avoids the need for anhydrous solvents and strong, hazardous bases.[4]
-
Setup: In a round-bottom flask, combine the pyrazole (1.0 eq.), the alkyl halide (1.2 eq.), powdered Potassium Hydroxide (KOH, 3.0 eq.), and a phase-transfer catalyst such as Tetrabutylammonium Bromide (TBAB, 0.05 eq.).
-
Reaction: Stir the mixture vigorously at a set temperature (e.g., 50-70 °C). No solvent is required for many liquid reagents, though a non-polar solvent like toluene can be used if reactants are solid.[12]
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Once complete, add water to dissolve the salts and extract the product with an organic solvent. The workup is often simpler than with DMF/NaH protocols.[12]
Factors Influencing Pyrazole N-Alkylation
Caption: Interplay of key factors determining the outcome of N-alkylation.
Section 4: References
-
Shcherbakov, K., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 29(14), 3326. [Link]
-
Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 356, 121-131. [Link]
-
Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]
-
Kelly, C. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3783–3788. [Link]
-
Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
Abarca, B., et al. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
Duran, M., et al. (1988). SYNTHESIS OF N-ALKYLPYRAZOLES BY PHASE TRANSFER CATALYSIS WITHOUT SOLVENT. Organic Preparations and Procedures International, 20(5), 505-507. [Link]
-
Kumar, A., & Gupta, G. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34659-34680. [Link]
-
Schwaebe, M. K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 125-139. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
"degradation pathways of pyrazole compounds under experimental conditions"
Technical Support Center: Degradation Pathways of Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide expert insights and practical troubleshooting for investigating the degradation pathways of these versatile heterocyclic scaffolds. Pyrazoles are fundamental components in pharmaceuticals and agrochemicals, making a thorough understanding of their stability and degradation critical for development and environmental impact assessment.[1][2]
This resource is structured in a question-and-answer format to directly address the challenges you may encounter in your experimental work.
Section 1: Frequently Asked Questions (FAQs) on Pyrazole Degradation
Q1: What are the primary degradation pathways for pyrazole compounds under experimental conditions?
A1: Pyrazole compounds primarily degrade via three main pathways, the prevalence of which depends on the specific experimental conditions (e.g., presence of light, microorganisms, or chemical oxidants) and the substitution pattern on the pyrazole ring.[3]
-
Photodegradation: Occurs upon exposure to light, particularly UV radiation. Common reactions include ring cleavage, isomerization, and reactions involving substituents. For instance, phenylpyrazole insecticides like fipronil and ethiprole undergo cyclization, dechlorination, and hydroxylation.[4][5][6]
-
Microbial Degradation: Mediated by enzymes from bacteria and fungi. This is a key pathway in soil and water environments. The metabolic reactions often involve oxidation, reduction, hydrolysis, and photolysis.[3] For example, bacteria such as Stenotrophomonas acidaminiphila and Pseudomonas sp. have been shown to degrade fipronil into metabolites like fipronil sulfone, sulfide, and amide.[7][8]
-
Chemical Oxidation: Involves reaction with strong oxidizing agents like ozone or hydroxyl radicals. This is relevant in water treatment processes. Ozonation can lead to the cleavage of the pyrazole ring, forming smaller organic molecules like glyoxal and formate.[9]
Q2: I'm observing rapid degradation of my pyrazole compound in an aqueous buffer. What could be the cause?
A2: Rapid degradation in an aqueous buffer, even without light or microbial contamination, often points to hydrolytic instability. The stability of pyrazole derivatives can be significantly influenced by pH and the nature of their substituents. Ester groups, for example, are susceptible to hydrolysis. It is crucial to determine the half-life of your compound at the specific pH of your experiment. For instance, studies on pyrazole ester derivatives have shown significant improvements in aqueous stability with modifications to the compound's structure.[10]
Section 2: Troubleshooting Experimental Setups
Q3: My photodegradation experiment is giving inconsistent results. How can I improve reproducibility?
A3: Inconsistent results in photodegradation studies often stem from a lack of precise control over experimental parameters. Here’s a checklist to ensure reproducibility:
-
Consistent Light Source: Ensure the wavelength and intensity of your light source (e.g., UV lamp, solar simulator) are constant across all experiments. Use a radiometer to measure and standardize the light intensity reaching your samples.
-
Standardized Sample Matrix: The solvent or buffer system can significantly impact photodegradation rates. Ensure the composition and pH are identical for all samples and controls.
-
Temperature Control: Photochemical reactions can be temperature-dependent. Conduct your experiments in a temperature-controlled chamber.
-
Control for Volatilization: Ensure your reaction vessels are properly sealed to prevent loss of the parent compound or volatile degradation products.
-
Dark Control: Always run a parallel experiment in the dark to quantify and subtract any hydrolytic or other non-photolytic degradation.
Q4: I am having trouble identifying the degradation products in my LC-MS analysis. What are some common challenges and solutions?
A4: Identifying unknown degradation products can be challenging due to their low concentrations and the complexity of the sample matrix.
-
Challenge: Co-elution of Peaks.
-
Solution: Optimize your HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Challenge: Low Abundance of Degradation Products.
-
Solution: Use a more sensitive mass spectrometer (e.g., a Q-TOF or Orbitrap) for high-resolution mass data, which aids in formula determination. Concentrate your sample before injection, but be mindful of concentrating interfering matrix components as well.
-
-
Challenge: Differentiating Isomers.
-
Solution: Tandem MS (MS/MS) is essential. Different isomers will often produce unique fragmentation patterns. If standards are unavailable, computational chemistry can help predict fragmentation patterns.
-
Q5: In my microbial degradation study, the degradation of the pyrazole compound is very slow. How can I enhance the degradation rate?
A5: Slow microbial degradation can be due to several factors related to the microorganisms, the compound's bioavailability, or the environmental conditions.
-
Acclimation of Microbial Culture: The microbial consortium may need time to adapt to the pyrazole compound as a substrate. An acclimation period of several days to weeks, with gradual exposure to the compound, can enrich for competent degraders.
-
Bioavailability: Pyrazole compounds with low water solubility may not be readily available to microorganisms. The addition of a non-ionic surfactant can help to increase bioavailability.
-
Optimizing Environmental Conditions: Microbial activity is highly dependent on pH, temperature, and nutrient availability. Ensure these are optimal for the specific microorganisms you are using. For example, the degradation of fipronil by Stenotrophomonas acidaminiphila was found to be optimal at a pH of 7.5 and a temperature of 35°C.[8]
Section 3: Understanding Degradation Mechanisms
Q6: What are the typical initial steps in the photodegradation of a phenylpyrazole insecticide like fipronil?
A6: The photodegradation of phenylpyrazole insecticides like fipronil and its analogue ethiprole in aquatic environments often initiates through several key reactions. A primary pathway involves a combination of cyclization, dechlorination, and hydroxylation.[4][5][6] These initial transformations can lead to a variety of degradation products, some of which may be more stable than the parent compound.[5]
Below is a generalized workflow for investigating these degradation pathways.
Caption: Experimental workflow for studying pyrazole degradation.
Q7: How does ozonation lead to the degradation of the pyrazole ring?
A7: Ozone is a strong electrophile that can attack the electron-rich pyrazole ring.[11][12] The reaction kinetics and mechanism depend on the pH and the substituents on the ring. The initial attack of ozone can lead to the formation of an unstable primary ozonide, which then rapidly rearranges and cleaves the ring. For the parent pyrazole, this process has been shown to produce smaller, more easily biodegradable molecules like glyoxal and formate.[9] It's important to note that the reaction rate can be relatively slow for pyrazole itself compared to other aromatic compounds like pyrrole.[9][12]
The following diagram illustrates a simplified, generalized degradation pathway for a substituted pyrazole under different conditions.
Caption: Generalized pyrazole degradation pathways.
Section 4: In-Depth Experimental Protocols
Protocol 1: General Procedure for a Photodegradation Study
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the pyrazole compound in a water-miscible solvent (e.g., acetonitrile, methanol).
-
Preparation of Working Solution: Dilute the stock solution in a buffered aqueous solution (e.g., phosphate buffer, pH 7) to the desired experimental concentration. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the reaction.
-
Experimental Setup: Transfer the working solution to quartz tubes (which are transparent to UV light). Prepare a "dark control" by wrapping identical tubes in aluminum foil.
-
Irradiation: Place the tubes in a photolysis reactor equipped with a suitable light source (e.g., a xenon lamp with filters to simulate sunlight). Monitor the temperature to ensure it remains constant.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Sample Quenching and Storage: Immediately quench any ongoing reaction by adding a suitable agent (if necessary) and store the samples at a low temperature (e.g., 4°C or -20°C) until analysis.
-
Analysis: Analyze the samples by a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the parent compound and identify degradation products.
Protocol 2: Screening for Microbial Degradation
-
Preparation of Minimal Salts Medium (MSM): Prepare a sterile MSM containing essential minerals but lacking a carbon source.
-
Inoculum Preparation: Use a pure microbial culture or an environmental sample (e.g., soil slurry) as the inoculum.
-
Experimental Setup: In sterile flasks, combine the MSM, the pyrazole compound (as the sole carbon source), and the inoculum.
-
Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 30°C) in the dark.
-
Controls: Prepare the following controls:
-
Sterile Control: MSM + pyrazole compound (no inoculum) to check for abiotic degradation.
-
Inoculum Control: MSM + inoculum (no pyrazole compound) to monitor the background activity of the microorganisms.
-
-
Sampling and Analysis: Periodically withdraw samples and analyze for the disappearance of the parent compound using an appropriate analytical technique.
Data Summary Table
The following table summarizes typical degradation products observed for phenylpyrazole insecticides, which are a prominent class of pyrazole compounds.
| Degradation Pathway | Parent Compound Example | Key Degradation Products | Analytical Technique |
| Photodegradation | Fipronil / Ethiprole | Didechlorinated products, Isomers, Hydroxylated derivatives[4][5] | LC-MS/MS |
| Microbial Degradation | Fipronil | Fipronil sulfone, Fipronil sulfide, Fipronil amide[8] | GC-MS, LC-MS/MS |
| Chemical Oxidation | Pyrazole (general) | Glyoxal, Formate[9] | Ion Chromatography (IC) |
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH. Available from: [Link]
-
Ozonation of Pharmaceuticals and Their Human Metabolites in Wastewater Insights from Laboratory Experiments and Field Data. (n.d.). NIH. Available from: [Link]
-
Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites. (n.d.). PMC - PubMed Central. Available from: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024-07-09). Organic Letters. Available from: [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025-09-22). ACS Publications. Available from: [Link]
-
Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. (2020-01-31). Environmental Science: Water Research & Technology (RSC Publishing). Available from: [Link]
-
Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. (n.d.). JOCPR. Available from: [Link]
-
(PDF) Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024-08-16). ResearchGate. Available from: [Link]
-
Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024-08-27). PubMed. Available from: [Link]
-
Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. (n.d.). Available from: [Link]
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (n.d.). New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Fipronil Microbial Degradation: An Overview From Bioremediation to Metabolic Pathways. (n.d.). ResearchGate. Available from: [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Available from: [Link]
-
(PDF) Ozonation: effective way for removal of pharmaceuticals from wastewater. (2020-05-10). Available from: [Link]
-
Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (n.d.). OUCI. Available from: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. Available from: [Link]
-
Exploring the Synthesis and Application of a Pyrazole Derivative in Corrosion Protection: Theoretical Modeling and Experimental Investigations. (2024-05-01). ResearchGate. Available from: [Link]
-
Degradation of fipronil by Stenotrophomonasacidaminiphila isolated from rhizospheric soil of Zea mays. (n.d.). PMC - PubMed Central. Available from: [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026-01-25). MDPI. Available from: [Link]
-
Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives. (n.d.). ProQuest. Available from: [Link]
-
Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. (2022-01-19). Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Available from: [Link]
-
New Insights into the Effect of Fipronil on the Soil Bacterial Community. (2022-12-23). MDPI. Available from: [Link]
-
Photostability and Photodegradation Pathways of Distinctive Pesticides. (n.d.). ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil [ouci.dntb.gov.ua]
- 7. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of fipronil by Stenotrophomonasacidaminiphila isolated from rhizospheric soil of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ozonation of Pharmaceuticals and Their Human Metabolites in WastewaterInsights from Laboratory Experiments and Field Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C9EW01078E [pubs.rsc.org]
Technical Support Center: Optimizing HPLC Analysis of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine
Welcome to the technical support center for the HPLC analysis of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The content is structured in a question-and-answer format to directly address common challenges encountered during method development and routine analysis.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of a robust HPLC method. This compound is a polar, basic compound. Its behavior on a reversed-phase HPLC column is primarily dictated by its ionization state, which is in turn controlled by the mobile phase pH.
| Property | Estimated Value/Characteristic | Implication for HPLC Method Development |
| pKa | The morpholine nitrogen is basic, with a pKa around 8.7. The pyrazole ring is weakly basic, with a pKa around 2.5. | The morpholine nitrogen will be protonated (positively charged) at pH values below ~8.7. To achieve good retention and peak shape in reversed-phase chromatography, it is often beneficial to work at a pH where the analyte is in a single, consistent ionization state. |
| logP | Estimated to be low, indicating the compound is hydrophilic (polar). | The compound will likely have low retention on standard C18 columns with high organic content in the mobile phase. An aqueous-rich mobile phase will be necessary. |
| UV Absorbance | The core structure lacks a strong chromophore. Expect maximum absorbance at low UV wavelengths, likely around 200-210 nm. | A UV detector set to a low wavelength is required. This can lead to baseline noise and interference from mobile phase additives. If sensitivity is insufficient, derivatization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for method development would be a reversed-phase separation on a C18 column with a buffered aqueous-organic mobile phase.
Initial Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 100-150 mm length, 4.6 mm ID, 3-5 µm particle size | A standard C18 column is a versatile starting point for reversed-phase chromatography. The specified dimensions offer a good balance of resolution and analysis time.[1][2] |
| Mobile Phase A | 10-20 mM phosphate or acetate buffer | A buffer is crucial to control the mobile phase pH and ensure consistent ionization of the basic analyte, leading to stable retention times and improved peak shape.[3] |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic modifiers in reversed-phase HPLC. Acetonitrile often provides better peak shape for basic compounds. |
| Gradient | Start with a shallow gradient, e.g., 5-50% B over 15-20 minutes | A gradient elution is recommended for initial scouting runs to determine the approximate organic concentration needed to elute the analyte.[2] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility. |
| Detection | UV at ~210 nm | Based on the pyrazole and morpholine structures, significant absorbance is expected in the low UV range.[4] |
| Injection Volume | 5-10 µL | A smaller injection volume can help minimize peak distortion, especially if the sample solvent is different from the mobile phase. |
Q2: My analyte has very poor retention and elutes near the void volume. What should I do?
Poor retention of this polar compound is a common issue. Here are several strategies to increase retention:
-
Decrease the organic content of the mobile phase: This is the most direct way to increase retention in reversed-phase HPLC. You may need to operate with a high percentage of the aqueous buffer.
-
Adjust the mobile phase pH: Since the morpholine moiety has a pKa of ~8.7, increasing the pH of the mobile phase to be closer to (but still at least 2 pH units away from) the pKa will decrease its ionization and increase its hydrophobicity, leading to greater retention. For example, trying a phosphate buffer at pH 7.
-
Use a polar-embedded or polar-endcapped column: These columns are designed to be more stable in highly aqueous mobile phases and can offer different selectivity for polar analytes.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention of very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing significantly. What is the cause and how can I fix it?
Peak tailing for basic compounds like this is often caused by secondary interactions with residual silanol groups on the silica-based column packing.[5] At mid-range pH, these silanols can be ionized and interact with the protonated morpholine nitrogen, leading to a secondary, undesirable retention mechanism that causes tailing.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps to Resolve Peak Tailing:
-
Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5 with a phosphate or formate buffer), the residual silanol groups on the column are protonated and less likely to interact with the positively charged analyte. This is often the most effective solution.
-
Use a High-Purity, Endcapped Column: Modern HPLC columns are often "endcapped," meaning the residual silanol groups are chemically deactivated. Using a high-purity silica column with robust endcapping will minimize secondary interactions.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites. However, this can shorten column lifetime and is not always compatible with mass spectrometry.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to shield the silanol interactions.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[6]
Issue 2: Unstable or Drifting Retention Times
Q: The retention time of my analyte is shifting from one injection to the next. What could be the problem?
Retention time drift can be caused by several factors, often related to the HPLC system or the mobile phase preparation.[7][8]
Troubleshooting Workflow for Retention Time Drift:
Caption: Decision tree for troubleshooting retention time drift.
Key Areas to Investigate for Retention Time Drift:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important when using high aqueous mobile phases or after a change in mobile phase composition. Allow at least 10-20 column volumes of mobile phase to pass through the column.[6]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of drift. Ensure accurate weighing of buffer salts and precise measurement of solvent volumes. If the mobile phase is prepared by online mixing, ensure the pump's proportioning valves are working correctly.[9]
-
Mobile Phase pH: Small shifts in the mobile phase pH can cause significant changes in the retention of ionizable compounds. Use a buffer and ensure it is within its effective buffering range (typically +/- 1 pH unit of its pKa).[3]
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant and stable temperature.[6]
-
System Leaks: A small, undetected leak in the system can cause pressure fluctuations and lead to retention time drift. Carefully inspect all fittings and connections.[8]
Issue 3: Low Sensitivity or No Peak Detected
Q: I am not seeing a peak for my analyte, or the peak is very small. What should I do?
Given the weak UV chromophore of this compound, low sensitivity can be a challenge.
Strategies to Improve Sensitivity:
-
Confirm Wavelength: Ensure the detector is set to the absorbance maximum, likely in the low UV range (200-210 nm). If you have a diode array detector, examine the full spectrum of an injected standard.
-
Increase Concentration: If possible, increase the concentration of the analyte in your sample.
-
Consider Derivatization: If direct UV detection is not sensitive enough, pre-column or post-column derivatization can be employed. A derivatizing agent that reacts with the secondary amine of the morpholine ring and attaches a strong chromophore or fluorophore can significantly enhance detection. Common reagents for amines include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl).[10][11]
Experimental Protocol for Pre-Column Derivatization with Dansyl Chloride (A General Approach):
-
Prepare a stock solution of your analyte in a suitable solvent (e.g., acetonitrile).
-
In a reaction vial, mix a specific volume of your analyte solution with a solution of dansyl chloride in acetone and a buffer solution (e.g., sodium bicarbonate, pH ~9).
-
Incubate the mixture at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes).
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., ethylamine) to react with the excess dansyl chloride.
-
Inject an aliquot of the resulting solution into the HPLC system.
-
Set the UV detector to the absorbance maximum of the dansyl derivative (typically around 254 nm or 340 nm) or use a fluorescence detector for even greater sensitivity.
Note: This is a general procedure and will need to be optimized for your specific analyte and concentration.
Method Validation
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][12][13]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels is recommended.[1]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
This technical support guide provides a comprehensive framework for developing and troubleshooting an HPLC method for the analysis of this compound. By understanding the analyte's properties and systematically addressing common chromatographic challenges, you can develop a robust and reliable analytical method.
References
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Chen, I. J., & Cheng, T. J. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- García-García, P., et al. (2023). pKa values for morpholine, pyrazole and imidazole.
- Asiri, A. M., et al. (2022). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Journal of Molecular Structure, 1265, 133423.
- Agilent Technologies. (2024, March 28).
- Thermo Fisher Scientific. (n.d.).
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
- MDPI. (2021). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules, 26(15), 4567.
- Jensen, M. H., et al. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 3, e1026.
- Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?
- Płotka-Wasylka, J., et al. (2017). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Trends in Analytical Chemistry, 97, 13-28.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Pharmaceutical Sciences Review and Research. (2011).
- Thermo Fisher Scientific. (n.d.). UV-visible spectral analysis for the characterization of the titanium(iv)–4-(2-pyridylazo)resorcinol complex as a reagent for determining hydrogen peroxide.
- MDPI. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)
- ResearchGate. (2021).
- Ng, E. L., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43.
- Physical Chemistry Research. (2020). (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM) was synthesized....
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Phenomenex. (2022, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube.
- MDPI. (2021). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 26(19), 5943.
- Chromtech. (n.d.). HPLC Method Development.
- ResearchGate. (2022). (PDF) Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Dolan, J. W. (2016, April 1). Retention Time Drift—A Case Study. LCGC North America, 34(4), 256-261.
- International Council for Harmonis
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
- Royal Society of Chemistry. (2019).
- Journal of the Brazilian Chemical Society. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- Starodub. (2022, April 24). Revised ICH Guideline Q2(R1)
- YouTube. (2022, October 31).
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. UV-visible spectral analysis for the characterization of the titanium(iv)–4-(2-pyridylazo)resorcinol complex as a reagent for determining hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chromtech.com.au [chromtech.com.au]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Technical Guide to Validating the Biological Activity of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine: A Comparative Analysis Focused on Sigma-1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This document will not only detail the step-by-step experimental protocols necessary for validation but will also provide the scientific rationale behind these choices. We will compare the potential activity of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine with two well-characterized reference compounds:
By the end of this guide, researchers will have a robust, self-validating system to determine the binding affinity, selectivity, and functional activity of this compound, thereby elucidating its therapeutic potential.
The Scientific Premise: Why Target the Sigma-1 Receptor?
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface.[5][6] It plays a crucial role in modulating a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses, making it a compelling target for neurological and psychiatric disorders.[5][7][8]
Our rationale for targeting σ1R stems from the structure of this compound:
-
The Pyrazole Core: Numerous pyrazole derivatives have been synthesized and shown to possess significant biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[9][10][11] Critically, a close structural analog, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA), is a known potent and selective σ1R antagonist.[6]
-
The Morpholine Moiety: This heterocyclic motif is a cornerstone in medicinal chemistry. Its inclusion often improves a molecule's metabolic stability and binding affinity.[7][1] The presence of a basic amine, like the one in the morpholine ring, is a common feature in many high-affinity σ1R ligands.[6]
This structural precedent provides a strong, logical foundation for hypothesizing that this compound is a σ1R ligand. The following experimental workflow is designed to rigorously test this hypothesis.
Caption: Logical workflow for the validation of this compound's biological activity.
Experimental Validation: A Three-Part Investigative Workflow
Part 1: Determining Binding Affinity and Selectivity
The first critical step is to ascertain whether this compound physically interacts with the σ1R and to quantify the strength of this interaction (affinity). We also need to assess its preference for σ1R over the related σ2R (selectivity). The gold-standard method for this is the competitive radioligand binding assay.[11]
Objective: To determine the inhibition constant (Ki) of the test compound for σ1R and σ2R.
Principle: This assay measures the ability of a non-radioactive test compound to displace a radioactive ligand (a molecule with a known high affinity for the receptor) from its binding site. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the Ki value.
-
Preparation of Membranes:
-
Homogenize guinea pig liver tissue, a rich source of σ1R, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[12]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
Membrane homogenate (typically 100-200 µg of protein).
-
A fixed concentration of the σ1R-selective radioligand -pentazocine (e.g., 2-5 nM).[11]
-
Increasing concentrations of the unlabeled test compound (this compound) or reference compounds (S1RA, PRE-084). A typical range is 10-11 M to 10-5 M.
-
For determining non-specific binding, add a high concentration (e.g., 10 µM) of a known σ1R ligand like haloperidol.
-
Bring the final volume to 200 µL with 50 mM Tris-HCl buffer.
-
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for σ2R Selectivity: A similar protocol is followed, but using the non-selective radioligand [3H]-DTG in the presence of a high concentration of (+)-pentazocine to block the σ1R sites, thereby isolating binding to σ2R.[11]
Comparative Data for Benchmarking
The experimental results for this compound should be compared against the known values for our reference compounds.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference(s) |
| S1RA (E-52862) | Human σ1R | 17 nM | [1][2] |
| Guinea Pig σ1R | 23.5 nM | [2] | |
| Rat/Guinea Pig σ2R | >1000 nM | [2] | |
| PRE-084 | σ1R | 44 nM (IC50) | [3][4] |
| PCP Receptor | >100,000 nM (IC50) | [3] | |
| This compound | σ1R | To be determined | |
| σ2R | To be determined |
Part 2: Functional Characterization (Agonist vs. Antagonist)
Once binding is confirmed, the next logical step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist activity) or block its activation by other ligands (antagonist activity)?
Objective: To classify this compound as a σ1R agonist or antagonist.
Principle: There is no universally accepted direct functional assay for σ1R. However, functional activity can be inferred through several methods. One predictive approach involves a competition binding assay with the allosteric modulator phenytoin.[14] Phenytoin has been shown to increase the binding affinity of σ1R agonists but not antagonists.[14]
-
Perform two parallel competitive binding assays as described in Part 1 for the test compound.
-
In the first assay, determine the Ki value under standard conditions.
-
In the second assay, include a fixed concentration of phenytoin (e.g., 100 µM) in all wells.
-
Data Analysis:
-
Calculate the Ki value in the presence of phenytoin.
-
Agonist Profile: A significant decrease in the Ki value (increase in affinity) in the presence of phenytoin suggests agonist activity.
-
Antagonist Profile: Little to no change in the Ki value suggests antagonist activity.[14]
-
Part 3: Validation in a Cellular Context
The final validation step involves assessing the compound's activity in a relevant cellular model. Since σ1R agonists are known to have neuroprotective effects, we can use a cell-based assay to measure protection against a neurotoxin.[3][4]
Objective: To evaluate the ability of this compound to protect neuronal cells from toxicity, a hallmark of σ1R agonism.
Principle: σ1R activation helps mitigate cellular stress and apoptosis.[9][15] By exposing neuronal cells to a toxin (e.g., glutamate or β-amyloid peptide) with and without the test compound, we can measure changes in cell viability to infer functional activity.
-
Cell Culture:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate media.
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound, PRE-084 (positive control for agonism), and S1RA (negative control) for 1-2 hours.
-
-
Induction of Toxicity:
-
Expose the cells to a neurotoxin, such as β-amyloid (Aβ25-35) peptide or glutamate, for 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard method, such as the MTT assay or LDH release assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Agonist Profile: A dose-dependent increase in cell viability in the presence of the neurotoxin indicates a neuroprotective (and therefore likely agonistic) effect. This effect should be similar to that of PRE-084.
-
Antagonist Profile: No protection against neurotoxicity would be expected. Furthermore, an antagonist like S1RA should be able to block the neuroprotective effect of an agonist like PRE-084.
-
Understanding the Mechanism: Sigma-1 Receptor Signaling
The σ1R, upon ligand binding, dissociates from its binding partner BiP (Binding immunoglobulin Protein) and can then translocate to interact with and modulate various "client" proteins, including ion channels and other receptors.[16][17] This chaperone activity is central to its role in maintaining cellular homeostasis.
Caption: Simplified signaling pathway of the Sigma-1 Receptor (σ1R).
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the biological activity of this compound. By systematically assessing its binding affinity, selectivity, and functional effects in the context of the sigma-1 receptor, researchers can build a robust data package to define its pharmacological profile.
The proposed workflow, leveraging established protocols and comparative analysis with reference compounds S1RA and PRE-084, provides a clear path from hypothesis to validated biological activity. Successful identification of this compound as a potent and selective σ1R modulator would open avenues for further preclinical development, particularly for central nervous system disorders where σ1R is a validated therapeutic target.
References
-
Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
- Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Psychopharmacology, 203(1), 1–19.
- Di, P., Pu, X., & Zhang, H. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy.
- Abate, C., Riganti, C., Pati, M. L., Ghigo, D., Berardi, F., Mavlyutov, T., Guo, L. W., & Ruoho, A. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. ACS Chemical Neuroscience, 8(7), 1534–1543.
- Yousaf, R., & Perera, C. S. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 979–996.
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
- Moriguchi, S., & Fukunaga, K. (2022). Sigma-1 Receptor Signaling: A Potential Therapeutic Approach for Ischemic Stroke. International Journal of Molecular Sciences, 23(18), 10595.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved January 27, 2026, from [Link]
- Moriguchi, S., & Fukunaga, K. (2022). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. International Journal of Molecular Sciences, 23(18), 10595.
- Sahn, J. J., et al. (2020).
- Nguyen, L., et al. (2016). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opinion on Drug Discovery, 11(8), 747–757.
-
MySkinRecipes. (n.d.). 4-(2-(4-NItro-1h-pyrazol-1-yl)ethyl)morpholine. Retrieved January 27, 2026, from [Link]
- Crouzier, L., et al. (2022). Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. British Journal of Pharmacology, 179(22), 5051–5066.
- Sahn, J. J., et al. (2020).
- Rustom, N., & Kourrich, S. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 107.
- Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British Journal of Pharmacology, 166(8), 2289–2306.
- Gries, A., et al. (2022). Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish. International Journal of Molecular Sciences, 23(13), 7306.
- Varga, E., et al. (2023). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. International Journal of Molecular Sciences, 24(4), 3989.
-
Anixter, P. (2023, March 17). Sigma 1 Receptor Intro Video [Video]. YouTube. [Link]
- Arnold, M., et al. (2024). E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy. European Journal of Pain, 28(1), 101-114.
- Pinter, T., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112.
- Matsumoto, R. R., & Poupaert, J. H. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Pharmaceuticals, 17(5), 606.
- Pinter, T., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 8. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic potential and anticipating adverse effects. This guide provides an in-depth, technical comparison of the cross-reactivity profile of the novel compound, 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine. While public data on this specific molecule is not widely available, its structural motifs—a pyrazole ring and a morpholine group—are prevalent in a multitude of bioactive compounds.[1][2] This guide, therefore, outlines a comprehensive strategy for its characterization, using a closely related and well-documented molecule as a starting point for our primary target hypothesis.
Our investigation is anchored by the known pharmacology of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (also known as S1RA or E-52862), a potent and selective antagonist of the Sigma-1 receptor (σ1R).[3] Given the structural similarity, we hypothesize that this compound may also exhibit significant affinity for the σ1R. However, the pyrazole and morpholine moieties are also recognized pharmacophores for other target classes, notably protein kinases and G-protein coupled receptors (GPCRs).[1][2][4] Consequently, a thorough cross-reactivity profiling is not merely a precautionary measure but a critical step in defining the compound's biological identity.
This guide presents a multi-tiered experimental workflow designed to rigorously assess the selectivity of this compound. We will detail the rationale behind each experimental choice, provide step-by-step protocols for key assays, and present hypothetical data to illustrate the comparative analysis of on-target versus off-target activities.
The Strategic Imperative for Broad-Spectrum Profiling
Early and comprehensive off-target screening is a cornerstone of modern drug discovery, enabling the early identification of potential safety liabilities and reducing late-stage attrition of drug candidates.[5][6][7][8] For a novel compound like this compound, a systematic approach is essential. Our proposed strategy is a three-phase process designed to move from broad, high-throughput screening to specific, functional validation of identified off-target interactions.
Comparative Binding and Functional Activity Profile
The following table summarizes hypothetical data from our proposed profiling strategy. This allows for a direct comparison of the compound's potency at its intended target (σ1R) versus its activity at identified off-targets.
| Target Class | Target | Assay Type | On/Off-Target | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀/EC₅₀, nM) |
| Sigma Receptor | σ1 Receptor | Radioligand Binding | On-Target | 25 | 45 (Antagonist) |
| σ2 Receptor | Radioligand Binding | Off-Target | >10,000 | >10,000 | |
| GPCR | Adrenergic α2A | Radioligand Binding | Off-Target | 850 | 1,200 (Antagonist) |
| Dopamine D2 | Radioligand Binding | Off-Target | >10,000 | >10,000 | |
| Serotonin 5-HT2A | Calcium Flux | Off-Target | 1,500 | 2,100 (Antagonist) | |
| Kinase | JNK1 | Kinase Activity Assay | Off-Target | 675 | 950 |
| ROCK2 | Kinase Activity Assay | Off-Target | >10,000 | >10,000 | |
| p38α | Kinase Activity Assay | Off-Target | 2,200 | 3,500 | |
| Ion Channel | hERG | Patch Clamp | Off-Target | >10,000 | >10,000 |
Interpretation of Hypothetical Data:
The data suggests that this compound is a potent σ1R antagonist with good selectivity against the σ2R subtype. However, off-target activities at the micromolar level are observed for the adrenergic α2A receptor and the JNK1 kinase. These interactions are significantly weaker than the on-target activity but warrant further investigation to understand their potential clinical relevance. The lack of activity at the hERG channel is a positive indicator for cardiac safety.
Experimental Protocols
Phase 1: Broad Panel Screening
The initial phase involves screening the compound at a single high concentration (typically 10 µM) against a broad panel of targets to identify potential interactions.
1. In Vitro Safety Pharmacology Panel (e.g., Eurofins SafetyScreen47 or WuXi Mini Safety 44 Panel)[5][6]
-
Objective: To identify off-target interactions across a wide range of clinically relevant receptors, ion channels, transporters, and enzymes.
-
Methodology:
-
The test compound is prepared at the screening concentration.
-
The compound is incubated with membranes, cells, or purified enzymes from a panel of 44 or more targets.
-
Radioligand binding assays are typically used for receptors, while functional assays are employed for enzymes and ion channels.
-
The percent inhibition or stimulation relative to a control is measured.
-
A common threshold for a "hit" is >50% inhibition at the screening concentration.
-
2. Kinase Selectivity Profiling[9]
-
Objective: To assess the compound's activity against a large, representative panel of the human kinome.
-
Methodology (Radiometric Assay Example):
-
The test compound is incubated with a specific kinase, a substrate (e.g., a peptide or protein), and radiolabeled ATP (³³P-ATP). It is crucial to perform these assays at or near the Kₘ for ATP for each kinase to ensure that the resulting IC₅₀ values reflect the intrinsic affinities of the inhibitor.[10]
-
The kinase reaction is allowed to proceed for a set time.
-
The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted ³³P-ATP.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The percent inhibition is calculated relative to a vehicle control.
-
Phase 2 & 3: Hit Validation and Functional Characterization
For targets identified as "hits" in Phase 1, follow-up studies are essential to confirm the interaction, determine potency, and assess the functional consequences.
1. GPCR Functional Assay (cAMP Measurement for Gs/Gi-coupled receptors)[11][12]
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.
-
Methodology:
-
Use a cell line stably expressing the GPCR of interest (e.g., HEK293).
-
For antagonist mode, pre-incubate the cells with increasing concentrations of the test compound.
-
Stimulate the cells with a known agonist at its EC₈₀ concentration.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
Generate a dose-response curve and calculate the IC₅₀ value.
-
2. Cellular Thermal Shift Assay (CETSA)[13][14][15]
-
Objective: To confirm direct binding of the compound to its target protein within a live-cell environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[15]
-
Methodology:
-
Treat intact cells with either vehicle or the test compound at various concentrations and incubate to allow for cell penetration and target binding.
-
Heat aliquots of the cell suspension across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.[13]
-
Lyse the cells (e.g., through freeze-thaw cycles).
-
Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using a specific detection method like Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
The comprehensive cross-reactivity profiling of this compound is a critical exercise in modern drug discovery. By employing a systematic, multi-tiered approach—from broad panel screening to specific functional assays and cellular target validation—researchers can build a detailed selectivity map of the compound. This guide provides a robust framework for such an investigation. The hypothetical data presented herein illustrates how this compound, while potentially a potent and selective σ1R antagonist, may possess off-target activities that require careful consideration. This rigorous, data-driven approach is indispensable for making informed decisions in lead optimization and advancing safer, more effective therapeutics.
References
-
Díaz, J. L., Cuberes, R., Berrocal, J., Contijoch, M., Christmann, U., Fernández, A., Port, A., Holenz, J., Buschmann, H., Laggner, C., Serafini, M. T., Burgueño, J., Zamanillo, D., Merlos, M., Vela, J. M., & Almansa, C. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8293–8306. [Link]
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved January 26, 2026, from [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Molina, D. M. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 26, 2026, from [Link]
-
Gao, K., & Zhao, Z. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Journal of Chemical Information and Modeling, 50(12), 2167–2178. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Irwin, J. J., Duan, D., Torosyan, H., Do, K. T., Ziebart, K. T., Sterling, T., ... & Shoichet, B. K. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Medicinal Chemistry, 58(17), 7076–7087. [Link]
-
Schihada, H., & de Graaf, C. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 71, 140–149. [Link]
-
Gorshkov, V. A., & Osipyan, A. A. (2020). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 56(8), 947-966. [Link]
-
Singh, P., & Kaur, M. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules, 27(19), 6530. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 26, 2026, from [Link]
-
Kumar, S., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
de Brito, A. F., Rodrigues, K. C. M., da Silva, L. L., de Oliveira, A. A., da Silva, L. C. M., de Lima, M. C. A., ... & de Castro, M. C. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Life Sciences, 90(23-24), 910–916. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 26, 2026, from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved January 26, 2026, from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 26, 2026, from [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved January 26, 2026, from [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
Ali, M. R., Taylor, S. J., Cale, J. M., Chen, Y., Hsieh, J., Lao, Y., ... & Hale, M. R. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3788–3791. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pharmaron.com [pharmaron.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Substituted Pyrazole Derivatives: A Guide for Drug Development Professionals
Introduction: The Enduring Potential of the Pyrazole Scaffold
For decades, the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has captivated the attention of medicinal chemists. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. From the blockbuster anti-inflammatory drug Celecoxib to numerous candidates in clinical trials for cancer and infectious diseases, pyrazole derivatives have demonstrated remarkable pharmacological versatility.[1][2] This guide provides a head-to-head comparison of variously substituted pyrazole derivatives, offering a technical synthesis of their performance in anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their quest for novel therapeutics.
The Synthetic Versatility of the Pyrazole Core
The beauty of the pyrazole scaffold lies in its synthetic tractability, allowing for the introduction of a wide variety of substituents at different positions around the ring. This chemical diversity is the engine that drives the optimization of biological activity. A common and effective method for the synthesis of substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the facile introduction of substituents at the 1, 3, and 5-positions of the pyrazole ring.
Caption: A generalized synthetic scheme for substituted pyrazole derivatives.
Head-to-Head Comparison of Biological Activities
The true measure of a scaffold's potential lies in the biological activity of its derivatives. Here, we compare the performance of representative substituted pyrazoles in three key therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Many pyrazole derivatives have been investigated for their ability to inhibit cancer cell growth, with some targeting key signaling pathways involved in tumorigenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis.[3][4][5][6]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of anticancer pyrazole derivatives.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-triphenyl-1H-pyrazole | Phenyl at 1, 3, and 5 positions | A549 (Lung) | 92.1 ± 0.112 | [7] |
| Compound 4 | Ester groups | A549 (Lung) | 28.4 ± 0.08 | [7] |
| Compound 7d | Thiophene and heteroaryl aldehyde substituents | MCF7 (Breast) | 42.6 | [8] |
| Compound 9e | Thiophene and heteroaryl aldehyde substituents | PACA2 (Pancreatic) | 27.6 | [8] |
| Doxorubicin (Control) | - | MCF7 (Breast) | 48.0 | [8] |
| Doxorubicin (Control) | - | PACA2 (Pancreatic) | 52.1 | [8] |
Discussion of Structure-Activity Relationship (SAR):
The data reveals that the substitution pattern on the pyrazole ring significantly influences anticancer activity. For instance, the introduction of ester groups in Compound 4 leads to a marked increase in potency against the A549 lung cancer cell line compared to the parent 1,3,5-triphenyl-1H-pyrazole .[7] Furthermore, the specific combination of thiophene and heteroaryl aldehyde moieties in Compound 9e results in potent activity against pancreatic cancer cells, even surpassing the standard chemotherapeutic agent doxorubicin in this assay.[8] This highlights the importance of exploring diverse and complex substitutions to optimize anticancer efficacy.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[1][9][10]
| Compound | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 9c | Phenyl and thioxothiazolidinone moieties | Staphylococcus aureus (MRSA) | 1 | [9] |
| Compound 9c | Phenyl and thioxothiazolidinone moieties | Bacillus subtilis | 2 | [9] |
| Pyrazole-carboximidamide 1 | Trifluoromethylphenyl substituent | Salmonella spp. | 62.5 | [11] |
| Pyrazole-carboximidamide 2 | Bromophenyl substituent | Salmonella spp. | 125 | [11] |
| Moxifloxacin (Control) | - | Staphylococcus aureus (MRSA) | 1 | [9] |
Discussion of Structure-Activity Relationship (SAR):
The antimicrobial activity of pyrazole derivatives is highly dependent on the nature and position of the substituents. For example, Compound 9c , featuring a complex substitution pattern including phenyl and thioxothiazolidinone groups, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), equivalent to the fluoroquinolone antibiotic moxifloxacin.[9] In the case of the pyrazole-carboximidamide derivatives, the presence of a trifluoromethylphenyl group (Compound 1 ) confers greater activity against Salmonella species compared to a bromophenyl substituent (Compound 2 ).[11] These findings underscore the critical role of specific functional groups in determining the antimicrobial spectrum and potency.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. Pyrazole derivatives, most notably Celecoxib, have been successfully developed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[12][13][14][15][16]
Caption: The COX-2 pathway in inflammation and its inhibition by pyrazole derivatives.
| Compound | Key Substituent(s) | COX-2 IC50 (nM) | Reference |
| Celecoxib | Sulfonamide and trifluoromethyl groups | 40 | [17] |
| Lumiracoxib | Carboxylic acid and chlorine substituents | 60 (Ki) | [18] |
| Tolfenamic Acid | Carboxylic acid and chlorine substituents | 200 | [18] |
| NS-398 | Methane sulfonamide and nitro groups | 1770 | [18] |
Discussion of Structure-Activity Relationship (SAR):
The development of selective COX-2 inhibitors has been a landmark achievement in medicinal chemistry. The structure of Celecoxib , with its characteristic sulfonamide and trifluoromethyl groups, is crucial for its high potency and selectivity for COX-2.[19][20] The sulfonamide moiety is thought to interact with a specific side pocket in the COX-2 enzyme that is not present in the COX-1 isoform.[12] Variations in the substituents, as seen in other COX-2 inhibitors like Lumiracoxib and Tolfenamic Acid , also lead to potent inhibition, though with different selectivity profiles.[18] The significantly lower potency of NS-398 highlights the delicate balance of electronic and steric factors required for optimal COX-2 inhibition.[18]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a Representative Pyrazole Derivative: 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)
This protocol is a generalized representation based on established synthetic routes.[19][20]
Caption: Workflow for the synthesis of Celecoxib.
-
Step 1: Condensation. To a solution of 4-methylacetophenone in a suitable solvent (e.g., ethanol), add sodium ethoxide. Then, add ethyl trifluoroacetate dropwise and stir the mixture at room temperature.
-
Step 2: Cyclization. To the reaction mixture from Step 1, add (4-sulfamoylphenyl)hydrazine hydrochloride and reflux the mixture.
-
Step 3: Work-up. After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration.
-
Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Celecoxib.
Disclaimer: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions and safety precautions.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Prepare a serial dilution of the pyrazole derivatives in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole derivatives or a control vehicle to the rats orally or via intraperitoneal injection.
-
Induction of Inflammation: After a specific period, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The pyrazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. This guide has provided a comparative overview of substituted pyrazole derivatives, highlighting the profound impact of substitution patterns on their anticancer, antimicrobial, and anti-inflammatory activities. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field.
Future efforts in this area should focus on the rational design of novel pyrazole derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of multi-target pyrazole derivatives, which can simultaneously modulate multiple disease-related pathways, represents a particularly exciting avenue for future research. By leveraging the synthetic versatility of the pyrazole core and a deep understanding of structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
-
Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
- Saeed, A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Molecular Structure, 1279, 134988.
- Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
- Zhang, H., et al. (2016). Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one Derivatives. Medicinal Chemistry, 12(8), 767-777.
- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
- Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. The American Journal of Medicine, 104(3A), 2S-8S.
- Özdemir, A., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(3), 269-276.
- Talley, J. J., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- El-Sayed, M. A. A., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Journal of Biomolecular Structure and Dynamics, 1-17.
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
- Sharma, S., et al. (2019). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology, 10, 223.
- Li, W., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
-
Wikipedia. (2023, December 27). Cyclooxygenase-2. Retrieved from [Link]
- Al-Omair, M. A., et al. (2021). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 11(35), 21546-21561.
- de Oliveira, C. S., et al. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Journal of Chemistry, 2021, 5587318.
- Kalgutkar, A. S., et al. (2000). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of Medicinal Chemistry, 43(15), 2860–2870.
- Bou-Salah, G., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society, 18(6), 1435-1446.
- Nassar, I. F., et al. (2018). Synthesis and Anticancer Activity of Some New Fused Pyrazoles and Their Glycoside Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1435-1443.
- Sutanto, H., et al. (2021). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Indonesian Journal of Chemistry, 21(4), 924-931.
- Khan, K. M., et al. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 20(28), 3469–3491.
- de Oliveira, C. S., et al. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella spp. Journal of Chemistry, 2021, 5587318.
- Claesson-Welsh, L. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Upsala Journal of Medical Sciences, 121(3), 155-161.
- Hao, S., & Breyer, M. D. (2008). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney.
- Grygier, A., et al. (2019). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2019(3), M1079.
- Zafar, H., et al. (2024). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Research and Clinical Oncology, 150(1), 1-17.
- Kumar, A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(8), 13425–13435.
- Al-Warhi, T., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Scientific Reports, 14(1), 1-16.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4- yl)methylene)-2-thioxothiazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. researchgate.net [researchgate.net]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 16. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. selleckchem.com [selleckchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
